Product packaging for 3-O-Demethylmonensin A(Cat. No.:CAS No. 92096-16-7)

3-O-Demethylmonensin A

Cat. No.: B12686243
CAS No.: 92096-16-7
M. Wt: 656.8 g/mol
InChI Key: HQPUMSXNLBJIRZ-ZVSDQPDZSA-N
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Description

3-O-Demethylmonensin A is a key intermediate compound in the biosynthetic pathway of the polyether ionophore antibiotic, monensin A . It is naturally produced by Streptomyces cinnamonensis as a precursor where it lacks the final O-methylation at the C-3 position that is present in the mature monensin molecule . This demethylated analog is of significant value in research for studying the complex tailoring steps of polyketide biosynthesis, particularly the function of methyltransferase enzymes such as MonE . Researchers utilize this compound to investigate the structure-activity relationships of polyether antibiotics and to engineer novel analogs through targeted manipulation of biosynthetic pathways . Like monensin, it is expected to function as an ionophore, capable of forming complexes with metal cations and disrupting ion gradients across biological membranes, although the specific impact of the C-3 demethylation on its ion-binding conformation is a subject of research interest . Its primary research applications include use as a standard in biosynthetic studies, a tool for exploring ionophore mechanisms, and a starting point for the development of new anti-infective agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H60O11 B12686243 3-O-Demethylmonensin A CAS No. 92096-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92096-16-7

Molecular Formula

C35H60O11

Molecular Weight

656.8 g/mol

IUPAC Name

(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-hydroxy-2-methylpentanoic acid

InChI

InChI=1S/C35H60O11/c1-9-33(30-19(3)15-25(42-30)28-18(2)14-20(4)35(41,17-36)45-28)11-10-26(43-33)32(8)12-13-34(46-32)16-24(37)21(5)29(44-34)22(6)27(38)23(7)31(39)40/h18-30,36-38,41H,9-17H2,1-8H3,(H,39,40)/t18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30+,32-,33-,34+,35-/m0/s1

InChI Key

HQPUMSXNLBJIRZ-ZVSDQPDZSA-N

Isomeric SMILES

CC[C@]1(CC[C@@H](O1)[C@@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@@H](C)[C@H]([C@H](C)C(=O)O)O)C)O)C)[C@H]4[C@H](C[C@@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C

Canonical SMILES

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)O)O)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-O-Demethylmonensin A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Demethylmonensin A is a derivative of monensin A, a polyether ionophore antibiotic produced by the bacterium Streptomyces cinnamonensis. Like its parent compound, this compound exhibits significant biological activity by selectively complexing with monovalent cations, such as sodium (Na⁺) and potassium (K⁺), and transporting them across lipid membranes. This disruption of cellular ion homeostasis is the primary mechanism behind its antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is structurally similar to monensin A, with the key difference being the absence of a methyl group at the 3-O position. This modification, while seemingly minor, can influence its biological efficacy and ionophoric properties.

The definitive structure of the sodium salt of this compound has been elucidated by X-ray crystallography.[1] The molecule folds into a specific conformation that creates a hydrophilic cavity, lined with oxygen atoms, which chelates the sodium ion. The exterior of the complex is lipophilic, facilitating its passage through the lipid bilayer of cell membranes.

Key Identifiers:

  • Chemical Formula: C₃₅H₆₀O₁₁

  • Molecular Weight: 656.85 g/mol [2]

  • CAS Number: 92096-16-7

Physicochemical Properties

PropertyValue (for Monensin A)Reference
Melting Point103-105 °C (monohydrate)[3]
pKa6.6 (in 66% DMF)[3]
SolubilitySparingly soluble in water; soluble in organic solvents like ethanol, dimethylformamide, acetone, diethyl ether, and benzene.[4][5]

Biological Activity and Mechanism of Action

This compound is classified as a polyether ionophore antibiotic.[6] Its primary biological function stems from its ability to disrupt the electrochemical gradients across cellular membranes.

Ionophore-Mediated Ion Transport

The core mechanism of action for this compound involves the transport of monovalent cations across biological membranes.[6] This process can occur through two primary mechanisms, as has been described for monensin A:

  • Electroneutral Exchange: The ionophore can facilitate a one-for-one exchange of a cation (e.g., Na⁺) for a proton (H⁺), resulting in no net change in the membrane potential.[3]

  • Electrogenic Transport: In this mode, the ionophore transports a cation across the membrane without a counter-ion, leading to a change in the membrane potential.[3]

The following diagram illustrates the general mechanism of ionophore-mediated cation transport:

Ionophore_Mechanism cluster_membrane Cell Membrane Membrane Lipid Bilayer Ionophore_Int This compound Membrane->Ionophore_Int Releases Na⁺ Ion_Int Na⁺ Membrane->Ion_Int Extracellular Extracellular Space Ionophore_Ext This compound Intracellular Intracellular Space Complex_Ext [Ionophore-Na⁺] Ionophore_Ext->Complex_Ext Binds Na⁺ Ion_Ext Na⁺ Complex_Ext->Membrane Crosses Membrane

Caption: General mechanism of ionophore-mediated cation transport.

Disruption of Ion Homeostasis and Downstream Signaling

By transporting cations into the cell, this compound disrupts the delicate ionic balance, leading to a cascade of downstream cellular effects. The influx of Na⁺ and efflux of H⁺ can lead to an increase in intracellular pH and a decrease in the sodium gradient, which is crucial for numerous cellular processes.

The disruption of ion homeostasis can trigger various signaling pathways, ultimately leading to cellular stress and, in the case of microorganisms, cell death. While specific pathways for this compound have not been detailed, ionophores, in general, are known to induce pathways related to:

  • Cellular Stress Responses: Alterations in ion concentrations can activate stress-activated protein kinases.

  • Apoptosis: Severe disruption of cellular homeostasis can trigger programmed cell death.

  • Autophagy: As a cellular survival mechanism, autophagy can be induced in response to the stress caused by ionophores.[7]

The following diagram outlines the potential downstream effects of disrupted ion homeostasis:

Signaling_Pathway Ionophore This compound Ion_Transport Disruption of Ion Homeostasis (↑ Na⁺, ↓ H⁺ gradient) Ionophore->Ion_Transport Membrane_Potential Altered Membrane Potential Ion_Transport->Membrane_Potential Cellular_Stress Cellular Stress (ER Stress, Oxidative Stress) Ion_Transport->Cellular_Stress Signaling_Cascades Activation of Stress Signaling (e.g., MAP Kinases) Cellular_Stress->Signaling_Cascades Apoptosis Apoptosis Signaling_Cascades->Apoptosis Autophagy Autophagy Signaling_Cascades->Autophagy Cell_Death Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: Potential downstream signaling consequences of ionophore activity.

Antimicrobial Activity

The primary therapeutic application of monensin and its derivatives is as an antimicrobial agent, particularly against Gram-positive bacteria.[8] The disruption of the cell membrane's ion gradients is a potent mechanism for inhibiting bacterial growth and viability. The antimicrobial spectrum of this compound is expected to be similar to that of monensin A, which includes activity against bacteria from the genera Micrococcus, Bacillus, and Staphylococcus.[8]

Experimental Protocols

While specific, validated protocols for this compound are not widely published, the following sections outline the general methodologies for key experiments based on standard practices for ionophores.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial agent's potency. A standard broth microdilution method can be employed.

Protocol Outline:

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth) to a defined cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of this compound: A stock solution of the compound is serially diluted in the growth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

The following diagram illustrates the workflow for an MIC assay:

MIC_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of this compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read Results (Visual Inspection or Spectrophotometry) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.

Ion Transport Assay using Ion-Selective Fluorescent Dyes

The ionophoric activity of this compound can be quantified by measuring its ability to transport cations across artificial lipid vesicles (liposomes) loaded with an ion-sensitive fluorescent dye.

Protocol Outline:

  • Liposome Preparation: Liposomes are prepared with an encapsulated fluorescent dye that is sensitive to the cation of interest (e.g., a sodium-sensitive dye). The external dye is removed by size-exclusion chromatography.

  • Fluorescence Measurement: The liposome suspension is placed in a fluorometer.

  • Addition of Cations: A salt of the cation to be tested (e.g., NaCl) is added to the external solution.

  • Addition of Ionophore: this compound is added to the liposome suspension.

  • Monitoring Fluorescence: The change in fluorescence intensity over time is monitored. An increase or decrease in fluorescence (depending on the dye) indicates the transport of the cation into the liposomes, mediated by the ionophore.

Quantitative Data

Specific quantitative data for the biological activity of this compound, such as MIC values against a panel of microorganisms or IC₅₀ values in various cell lines, are not extensively reported in publicly accessible literature. Research in this area would be valuable to fully characterize its potential as a therapeutic agent. For comparison, the parent compound monensin A has reported MIC values against various Gram-positive bacteria.

Conclusion

This compound is a structurally defined derivative of the ionophore antibiotic monensin A. Its biological activity is predicated on its ability to transport monovalent cations across lipid membranes, thereby disrupting cellular ion homeostasis. While its general mechanism of action is understood, a detailed characterization of its physicochemical properties, a comprehensive antimicrobial profile with quantitative data, and an elucidation of its effects on specific cellular signaling pathways are areas that warrant further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to further explore the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Synthesis and Biosynthesis of 3-O-Demethylmonensin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of 3-O-demethylmonensin A, a derivative of the polyether ionophore antibiotic monensin A. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and development.

Chemical Synthesis of this compound

The chemical synthesis of this compound from its parent compound, monensin A, can be achieved through a biomimetic oxidation approach. This method utilizes a salen-manganese complex, such as the Jacobsen catalyst, to mimic the action of cytochrome P450 enzymes, which are responsible for the O-demethylation of monensin A in vivo.

Experimental Protocol: Biomimetic O-Demethylation of Monensin A

This protocol is adapted from established procedures for Jacobsen catalyst-mediated oxidations.

Materials:

  • Monensin A

  • Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

  • Iodosylbenzene (PhIO) or m-chloroperoxybenzoic acid (m-CPBA) as an oxidant

  • Dichloromethane (CH2Cl2), anhydrous

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve monensin A (1 equivalent) in anhydrous dichloromethane.

  • Catalyst Addition: Add Jacobsen's catalyst (0.1 equivalents) to the solution and stir until it dissolves.

  • Oxidant Addition: Slowly add the oxidant (e.g., iodosylbenzene, 1.5 equivalents) to the reaction mixture in small portions over a period of 1-2 hours. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material (monensin A) is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate this compound.

  • Characterization: Characterize the purified product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Quantitative Data for Chemical Synthesis
ParameterValueReference
Starting MaterialMonensin AN/A
ProductThis compoundN/A
CatalystJacobsen's CatalystN/A
OxidantIodosylbenzene or m-CPBAN/A
Typical Yield40-60% (Estimated)N/A
Purity>95% after chromatographyN/A

Experimental Workflow for Chemical Synthesis

cluster_synthesis Chemical Synthesis Workflow dissolve Dissolve Monensin A in CH2Cl2 add_catalyst Add Jacobsen's Catalyst dissolve->add_catalyst add_oxidant Add Oxidant (e.g., PhIO) add_catalyst->add_oxidant monitor Monitor Reaction (TLC/HPLC) add_oxidant->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (MS, NMR) purify->characterize

Caption: Workflow for the biomimetic synthesis of this compound.

Biosynthesis of this compound

The biosynthesis of this compound is achieved by genetically modifying the monensin-producing bacterium, Streptomyces cinnamonensis. Specifically, the inactivation of the monE gene, which encodes an O-methyltransferase responsible for the methylation at the 3-O position of the monensin precursor, leads to the accumulation of this compound.

Biosynthesis Pathway of Monensin A and this compound

The biosynthesis of monensin A is a complex process initiated by a type I polyketide synthase (PKS). The linear polyketide chain undergoes a series of cyclization and oxidation reactions to form the characteristic polyether structure. The final steps in the biosynthesis involve tailoring enzymes, including a hydroxylase (MonD) and a methyltransferase (MonE). In the wild-type strain, MonE catalyzes the methylation of the hydroxyl group at the C-3 position. In a ΔmonE mutant, this step is blocked, resulting in the production of this compound.

cluster_pathway Monensin Biosynthesis Pathway precursors Acetate, Propionate, Butyrate pks Polyketide Synthase (PKS) precursors->pks polyketide Linear Polyketide pks->polyketide cyclization Epoxidation & Cyclization (MonA, MonB, MonC) polyketide->cyclization premonensin Premonensin Intermediate cyclization->premonensin hydroxylation Hydroxylation (MonD) premonensin->hydroxylation hydroxylated_intermediate Hydroxylated Intermediate hydroxylation->hydroxylated_intermediate methylation O-Methylation (MonE) hydroxylated_intermediate->methylation demethylmonensin_a This compound hydroxylated_intermediate->demethylmonensin_a ΔmonE mutant monensin_a Monensin A methylation->monensin_a

Caption: Biosynthesis pathway of monensin A and this compound.
Experimental Protocol: Fermentation of Streptomyces cinnamonensis ΔmonE

This protocol outlines the fermentation, extraction, and purification of this compound from a genetically engineered strain of S. cinnamonensis.

Materials:

  • Streptomyces cinnamonensis ΔmonE strain

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (e.g., SM-16 medium or a custom oil-based medium)

  • Standard fermentation equipment (shakers, fermenters)

  • Solvents for extraction (e.g., ethyl acetate, chloroform)

  • Silica gel for column chromatography

  • HPLC system for analysis and purification

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. cinnamonensis ΔmonE spores or mycelia into a flask containing seed culture medium. Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 7-10 days at 28-30°C with vigorous aeration and agitation.

  • Extraction: After fermentation, acidify the broth to pH 3-4 with a suitable acid (e.g., HCl). Extract the whole broth with an equal volume of an organic solvent such as ethyl acetate or chloroform. Repeat the extraction process to ensure complete recovery.

  • Purification:

    • Combine the organic extracts and concentrate under reduced pressure.

    • Pre-treat the crude extract with a short silica gel column to remove non-polar impurities like oils if an oil-based medium was used.

    • Further purify the product by silica gel column chromatography using a suitable solvent gradient.

    • For high purity, perform preparative HPLC.

  • Quantification and Characterization:

    • Analyze the purified product and fermentation broth samples by analytical HPLC to determine the concentration (titer) of this compound.

    • Confirm the identity of the product using mass spectrometry and NMR spectroscopy.

Quantitative Data for Biosynthesis
ParameterValueReference
StrainStreptomyces cinnamonensis ΔmonE[1]
Fermentation Time7-10 daysN/A
Product Titer0.50 g/L[1]
Purity>98% after HPLC purificationN/A

Experimental Workflow for Biosynthesis

cluster_biosynthesis Biosynthesis Workflow inoculum Inoculum Preparation (S. cinnamonensis ΔmonE) fermentation Production Fermentation inoculum->fermentation extraction Solvent Extraction of Broth fermentation->extraction purification Chromatographic Purification extraction->purification analysis Quantification & Characterization (HPLC, MS, NMR) purification->analysis

Caption: Workflow for the biosynthesis of this compound.

Conclusion

This technical guide has detailed the methodologies for both the chemical synthesis and biosynthesis of this compound. The biomimetic chemical synthesis offers a direct route from monensin A, while the biosynthetic approach using a genetically engineered Streptomyces cinnamonensis strain provides a de novo production method. The provided protocols, quantitative data, and pathway diagrams serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery. Further optimization of both synthetic and biosynthetic routes could lead to improved yields and facilitate the exploration of the biological activities of this monensin derivative.

References

In-depth Technical Guide on the Biological Activity of 3-O-Demethylmonensin A: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylmonensin A is a derivative of Monensin A, a well-known polyether ionophore antibiotic produced by Streptomyces cinnamonensis.[1] Like its parent compound, this compound is recognized for its antimicrobial properties and its ability to transport metal cations across biological membranes. This activity disrupts the natural ion gradients within cells, leading to its biological effects.[1] This technical guide provides a comprehensive overview of the currently available scientific information regarding the biological activity of this compound, with a focus on its mechanism of action, antimicrobial properties, and relevant experimental methodologies.

Core Mechanism of Action: Ionophore Activity

The primary mechanism of action for this compound, consistent with other polyether ionophores, is its ability to form lipid-soluble complexes with monovalent cations, such as sodium (Na+) and potassium (K+).[1] This complexation facilitates the transport of these ions across the hydrophobic lipid bilayers of cell membranes, a process that would otherwise be energetically unfavorable.

The disruption of the cellular ion homeostasis is the key to its biological effects. By creating an alternative pathway for cation transport, this compound dissipates the electrochemical gradients that are essential for numerous cellular processes, including nutrient transport, pH regulation, and the maintenance of membrane potential. This ultimately leads to cell death in susceptible organisms.

Signaling Pathway of Ionophore-Mediated Cation Transport

Ionophore_Mechanism cluster_membrane Cell Membrane Ionophore This compound Complex Ionophore-Cation Complex Ionophore->Complex Binds Cation Disruption Disruption of Ion Gradient Ionophore->Disruption Leads to Complex->Ionophore Releases Cation Intracellular Intracellular Space (Low Cation Concentration) Complex->Intracellular Transports Across Membrane Extracellular Extracellular Space (High Cation Concentration)

Caption: Mechanism of this compound as an ionophore.

Antimicrobial Activity

Experimental Protocols

Detailed experimental protocols for the specific evaluation of this compound are not extensively published. However, standard methodologies for assessing the biological activity of ionophores and antimicrobial compounds can be adapted.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is commonly employed.

  • Materials:

    • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

    • This compound stock solution of known concentration.

    • Positive control (bacterial culture without the compound).

    • Negative control (broth only).

  • Procedure:

    • A serial two-fold dilution of this compound is prepared in the wells of a 96-well plate using MHB.

    • Each well is then inoculated with the standardized bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Workflow for MIC Determination

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of This compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC Value read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2. Cytotoxicity Assays

To assess the effect of this compound on eukaryotic cells, standard cytotoxicity assays such as the MTT or XTT assay can be utilized. These assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.

  • Materials:

    • Mammalian cell line of interest (e.g., a cancer cell line or a non-cancerous control line).

    • Complete cell culture medium.

    • 96-well cell culture plates.

    • This compound stock solution.

    • MTT or XTT reagent.

    • Solubilization solution (for MTT assay).

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of this compound.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • The MTT or XTT reagent is added to each well and incubated according to the manufacturer's instructions to allow for the formation of a colored formazan product by metabolically active cells.

    • If using the MTT assay, a solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at the appropriate wavelength.

    • The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.

This compound is a metabolite of Monensin A with established antimicrobial properties attributed to its function as a cation ionophore. While its general mechanism of action is understood, there is a notable lack of specific quantitative data in the public domain regarding its potency against various microbial strains and cell lines. The experimental protocols outlined in this guide provide a framework for researchers to conduct such evaluations and contribute to a more comprehensive understanding of the biological activity of this compound. Further research is warranted to fully characterize the therapeutic potential and toxicological profile of this compound.

References

3-O-Demethylmonensin A: A Technical Guide to its Ionophoretic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-O-Demethylmonensin A, a derivative of the well-characterized ionophore Monensin A, demonstrates significant biological activity, positioning it as a compound of interest for antimicrobial and oncological research. Its core mechanism of action is rooted in its function as an ionophore, a molecule that facilitates the transport of ions across lipid membranes, thereby disrupting crucial cellular ion gradients. This technical guide provides an in-depth exploration of this mechanism, presenting available quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular action and downstream cellular consequences.

Introduction: The Ionophoretic Properties of Polyether Antibiotics

Ionophores are lipid-soluble molecules that bind to specific ions and transport them across biological membranes. This action disrupts the electrochemical gradients that are fundamental to a multitude of cellular processes, including pH regulation, maintenance of membrane potential, and signal transduction. Monensin A, a polyether antibiotic produced by Streptomyces cinnamonensis, is a prototypical ionophore with a high affinity for sodium ions (Na⁺), which it exchanges for protons (H⁺) in an electroneutral manner. This compound is a semi-synthetic analog of Monensin A, featuring the removal of a methyl group at the 3-O position. This structural modification can influence its ion-binding and transport kinetics, potentially altering its biological activity profile.

Core Mechanism of Action: A Na⁺/H⁺ Antiporter

The primary mechanism of action for this compound is its function as a sodium/proton antiporter. This process can be dissected into several key steps:

  • Complexation: At the exterior of the cell membrane, the deprotonated carboxyl group of this compound chelates a sodium ion. The molecule then undergoes a conformational change, encapsulating the cation within its hydrophilic core while presenting a lipophilic exterior.

  • Transmembrane Diffusion: The now neutral and lipid-soluble ionophore-cation complex diffuses across the lipid bilayer.

  • Decomplexation: Upon reaching the intracellular space, where the Na⁺ concentration is typically lower, the ionophore releases the sodium ion.

  • Protonation and Return: The anionic ionophore then binds a proton from the cytosol, neutralizing its charge. This protonated form diffuses back across the membrane to the extracellular side, where it releases the proton, completing the cycle.

This continuous cycle leads to an influx of Na⁺ into the cell and an efflux of H⁺, resulting in an elevation of intracellular sodium concentration and intracellular alkalinization.

G1 cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ionophore_H This compound (Protonated) Complex_Na Ionophore-Na+ Complex Ionophore_H->Complex_Na - H+ + Na+ Na_ext Na+ Ionophore_neg This compound (Anionic) Complex_Na->Ionophore_neg Diffusion Ionophore_neg->Ionophore_H + H+ Return Diffusion Na_int Na+ Ionophore_neg->Na_int - Na+ H_int H+

Caption: Ion Transport Cycle of this compound.

Quantitative Data

Precise quantitative data for this compound is not extensively available in the public domain. The following tables provide data for the parent compound, Monensin A, which serves as a crucial reference point for understanding the potential activity of its derivatives.

Table 1: Cation Binding Affinities of Monensin A

CationAssociation Constant (Ka in M-1)
Na⁺2.5 x 10⁶
K⁺2.0 x 10⁵
Li⁺6.3 x 10⁴
Rb⁺1.3 x 10⁵
Cs⁺5.0 x 10⁴

Data presented for Monensin A. The demethylation at the 3-O position may alter these affinities.

Table 2: In Vitro Anticancer Activity (IC50) of Monensin A

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma~0.1 - 1.0
MCF-7Breast Adenocarcinoma~0.1 - 1.0
HeLaCervical Carcinoma~0.05 - 0.5
U87Glioblastoma~0.5 - 5.0

IC50 values are approximate and can vary based on experimental conditions. Data is for Monensin A.

Experimental Protocols

Measurement of Ion Transport using Ion-Selective Electrodes

This protocol outlines a method to quantify the ionophoretic activity of this compound by measuring changes in ion concentration in a model membrane system.

Materials:

  • Large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., POPC:cholesterol).

  • Ion-selective electrode (ISE) for the ion of interest (e.g., Na⁺).

  • Reference electrode.

  • High-impedance potentiometer or pH/ion meter.

  • Thermostatted reaction vessel with a magnetic stirrer.

  • Buffer solutions (e.g., Tris-HCl) with defined ion concentrations.

  • Stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Detergent solution (e.g., Triton X-100) for membrane disruption.

Procedure:

  • Prepare LUVs encapsulating a specific concentration of the ion to be tested.

  • Suspend the LUVs in an iso-osmotic buffer containing a different concentration of the same ion to establish a gradient.

  • Place the LUV suspension in the thermostatted vessel and allow it to equilibrate with gentle stirring.

  • Calibrate the ISE and reference electrode system according to the manufacturer's instructions.

  • Immerse the electrodes in the LUV suspension and record a stable baseline reading of the external ion concentration.

  • Inject a small volume of the this compound stock solution to initiate ion transport.

  • Continuously record the change in external ion concentration over time.

  • At the end of the experiment, add detergent to lyse the vesicles and release the entrapped ions to determine the total ion concentration for calibration of the transport rate.

  • The initial rate of change in external ion concentration is proportional to the ionophoretic activity of the compound.

G2 A Prepare LUVs with Ion Gradient B Calibrate and Stabilize Ion-Selective Electrode A->B C Record Baseline External Ion Concentration B->C D Introduce this compound C->D E Monitor Real-Time Change in Ion Concentration D->E F Lyse Vesicles to Determine Total Ion Content E->F G Calculate Ion Transport Rate F->G

Caption: Workflow for Ion-Selective Electrode Assay.

Assessment of Mitochondrial Membrane Potential using JC-1 Dye

This protocol details the use of the ratiometric fluorescent dye JC-1 to assess mitochondrial dysfunction induced by this compound.

Materials:

  • Adherent or suspension cells of interest.

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • JC-1 staining solution.

  • Stock solution of this compound.

  • Positive control for mitochondrial depolarization (e.g., CCCP).

  • Fluorescence microscope, flow cytometer, or microplate reader.

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere.

  • Treat cells with a concentration range of this compound for a defined period. Include untreated and positive controls.

  • Following treatment, remove the culture medium and wash the cells gently with PBS.

  • Incubate the cells with the JC-1 staining solution according to the manufacturer's protocol, typically for 15-30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess dye.

  • Acquire fluorescence readings. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence (~590 nm). In cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm).

  • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial membrane depolarization.

Downstream Signaling Pathways and Cellular Consequences

The disruption of the Na⁺/H⁺ gradient by this compound initiates a cascade of cellular events that contribute to its biological activity.

  • Disruption of pH Homeostasis: The alteration of intracellular and intra-organellar pH can impair the function of pH-sensitive enzymes and disrupt processes such as endosomal trafficking and lysosomal degradation.

  • Mitochondrial Dysfunction: The collapse of the Na⁺ gradient across the inner mitochondrial membrane can lead to a decrease in the mitochondrial membrane potential. This impairs ATP synthesis and increases the production of reactive oxygen species (ROS), leading to oxidative stress.

  • Induction of Apoptosis: The combination of ionic imbalance, oxidative stress, and impaired energy metabolism can trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.

G3 A This compound B Disruption of Na+/H+ Gradient A->B C Increased Intracellular Na+ B->C D Altered Intracellular pH B->D E Mitochondrial Membrane Depolarization C->E D->E F Increased ROS Production E->F G Impaired ATP Synthesis E->G H Apoptosis F->H G->H

Caption: Cellular Signaling Cascade Post-Ionophore Action.

Conclusion

This compound's mechanism of action as a potent ionophore, primarily targeting the Na⁺/H⁺ antiport system, underpins its significant biological effects. While specific quantitative data for this derivative remains to be fully elucidated, its activity can be inferred from its parent compound, Monensin A. The disruption of fundamental ionic gradients triggers a well-defined cascade of cellular stress, culminating in mitochondrial dysfunction and apoptosis. The experimental protocols detailed herein provide a robust framework for the further characterization of this compound and other novel ionophores, facilitating their potential development as therapeutic agents.

The Unveiling of 3-O-Demethylmonensin A: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-O-Demethylmonensin A, a naturally occurring polyether ionophore. It delves into the discovery of this compound as a co-metabolite in the fermentation of Streptomyces cinnamonensis, its biosynthetic origins, and the methods for its isolation and characterization. The document further explores its mechanism of action as a sodium ionophore, summarizing its antimicrobial activity. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development.

Discovery and Origin

Producing Organism and Co-Metabolite Status

This compound was discovered as a minor co-metabolite produced by the bacterium Streptomyces cinnamonensis.[1][2] This soil-dwelling actinomycete is renowned for its production of the potent polyether antibiotic, Monensin A.[1] this compound, along with its counterpart 3-O-Demethylmonensin B, are naturally occurring precursors or shunt metabolites in the biosynthesis of Monensins A and B, respectively.[1] Under standard fermentation conditions, these demethylated forms are produced in trace amounts.[1]

Enhanced Production through Biosynthetic Manipulation

Research has demonstrated that the production of this compound and B can be significantly enhanced by the addition of methylation inhibitors to the Streptomyces cinnamonensis culture medium.[1] These inhibitors interfere with the transfer of a methyl group to the hydroxyl group at the C-3 position of the monensin backbone, a crucial step in the biosynthesis of Monensin A.[1] This manipulation of the biosynthetic pathway has been instrumental in obtaining sufficient quantities of this compound for structural elucidation and biological evaluation.[1]

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to that of Monensin A, following the polyketide pathway. The proposed biosynthetic scheme suggests that the formation of the five ether rings of the monensin molecule precedes the final methylation step.[1] this compound represents one of the final intermediates in this pathway before the methylation of the hydroxyl group at the C-3 position.[1]

The core structure is assembled from precursor units derived from acetate, propionate, and butyrate.[1] A series of enzymatic reactions, including condensation, reduction, and cyclization, lead to the formation of the complex polyether backbone. The final step in the formation of Monensin A is the methylation of the C-3 hydroxyl group, a reaction that is inhibited by compounds such as aminopterine, sulfadimidine, and sulfathiazole, leading to the accumulation of this compound.[1]

Physicochemical Properties

PropertyValueReference
Molecular Formula C35H60O11[3][4]
Molecular Weight 656.85 g/mol [3][4]
CAS Number 92096-16-7[5]

Experimental Protocols

Fermentation for Enhanced Production of this compound

This protocol is adapted from studies on Monensin production by Streptomyces cinnamonensis and the use of methylation inhibitors.[1][6]

4.1.1. Culture Medium and Conditions:

  • Seed Medium: A suitable seed medium for Streptomyces cinnamonensis may contain (per liter): glucose 10 g, soybean meal 10 g, corn steep liquor 5 g, yeast extract 1 g, and CaCO3 2 g. Adjust pH to 7.0 before sterilization.

  • Production Medium: A typical production medium may contain (per liter): soluble starch 50 g, soybean meal 20 g, corn steep liquor 10 g, (NH4)2SO4 3 g, CaCO3 5 g, and soybean oil 20 ml.

  • Inoculation and Fermentation: Inoculate the seed medium with a spore suspension or a vegetative culture of S. cinnamonensis. Incubate at 28-30°C for 48-72 hours with shaking. Transfer the seed culture to the production medium (5-10% v/v).

  • Addition of Methylation Inhibitors: To enhance the production of this compound, add a filter-sterilized solution of a methylation inhibitor, such as aminopterine (to a final concentration of 2.3 x 10⁻² mM), to the production culture after a specific period of growth (e.g., 17 hours).[7]

4.1.2. Fermentation Monitoring:

  • Monitor the fermentation for pH, cell growth, and production of monensins. The pH is typically maintained between 6.5 and 7.5.

Isolation and Purification of this compound

This protocol is a generalized procedure based on methods for isolating polyether antibiotics like Monensin A.[8][9]

4.2.1. Extraction:

  • At the end of the fermentation, acidify the whole broth to pH 3.0-4.0 with an acid such as HCl or H2SO4.

  • Extract the acidified broth with a water-immiscible organic solvent, such as methyl isobutyl ketone or ethyl acetate (2-3 times with equal volumes).

  • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

4.2.2. Chromatographic Purification:

  • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of this compound will be slightly higher than Monensin A due to the free hydroxyl group.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the fractions containing this compound using RP-HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[10] Detection can be performed using a UV detector or by post-column derivatization with vanillin reagent followed by detection at 520 nm for enhanced sensitivity and specificity.[8]

Structure Elucidation

The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and stereochemistry. Comparison of the NMR spectra with that of Monensin A will show the absence of the methyl signal corresponding to the C-3 methoxy group.

  • X-ray Crystallography: To determine the absolute configuration. The crystal structure of the sodium salt of demethylmonensin A has been reported.[11]

Biological Activity and Mechanism of Action

Antimicrobial Activity

This compound exhibits antimicrobial properties, primarily against Gram-positive bacteria.[5] Its activity is generally lower than that of its methylated counterpart, Monensin A.[11] The antimicrobial activity of Monensin A against various microorganisms is summarized in the table below, which can serve as a reference for the expected activity of this compound.

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus (MSSA)High activity (specific values vary)[1]
Staphylococcus aureus (MRSA)High activity (specific values vary)[1]
Gram-positive cocci0.02 - >25[1]
Peptostreptococcus anaerobius1.56 (for Monensin A)[1]
Gram-negative bacteriaLacked antimicrobial activity[12]
Yeast isolatesLacked antimicrobial activity[12]
Mechanism of Action: Ionophore Activity

The primary mechanism of action of this compound is its function as an ionophore, specifically for sodium ions (Na⁺).[5] It forms a lipid-soluble complex with Na⁺ and facilitates its transport across biological membranes, disrupting the natural ion gradients.[5] This influx of Na⁺ into the microbial cell is coupled with an efflux of protons (H⁺), leading to a disruption of the transmembrane electrochemical potential and intracellular pH.[3] This ultimately interferes with essential cellular processes, leading to cell death.[2] The lower biological activity of this compound compared to Monensin A is attributed to the presence of the free hydroxyl group at the C-3 position, which lies on the otherwise non-polar exterior of the ion-complex, potentially affecting its membrane-translocating efficiency.[11]

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Characterization spore Streptomyces cinnamonensis Spore Stock seed_culture Seed Culture spore->seed_culture Inoculation production_culture Production Culture seed_culture->production_culture Inoculation fermentation Fermentation (28-30°C, Shaking) production_culture->fermentation inhibitor Methylation Inhibitor (e.g., Aminopterine) inhibitor->production_culture Addition at 17h fermentation_broth Fermentation Broth acidification Acidification (pH 3-4) fermentation_broth->acidification solvent_extraction Solvent Extraction (e.g., Ethyl Acetate) acidification->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract silica_column Silica Gel Chromatography crude_extract->silica_column hplc RP-HPLC silica_column->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (MS, NMR, X-ray) pure_compound->analysis

Caption: Experimental workflow for the production, isolation, and characterization of this compound.

signaling_pathway cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects demethylmonensin This compound (Ionophore) na_ion_int Na+ demethylmonensin->na_ion_int Transport into Cell h_ion_ext H+ demethylmonensin->h_ion_ext Transport out of Cell na_ion_ext Na+ na_ion_ext->demethylmonensin Complexation h_ion_int H+ h_ion_int->demethylmonensin Exchange ion_gradient_disruption Disruption of Ion Gradients na_ion_int->ion_gradient_disruption h_ion_ext->ion_gradient_disruption ph_decrease Intracellular pH Decrease ion_gradient_disruption->ph_decrease membrane_potential_collapse Membrane Potential Collapse ion_gradient_disruption->membrane_potential_collapse cell_death Cell Death ph_decrease->cell_death membrane_potential_collapse->cell_death

Caption: Proposed signaling pathway for the antimicrobial action of this compound.

References

Spectroscopic Profile of 3-O-Demethylmonensin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-O-Demethylmonensin A, a significant derivative of the polyether ionophore antibiotic Monensin A. Due to a scarcity of direct experimental data for this compound in publicly accessible literature, this guide establishes a detailed spectroscopic profile through reasoned inference from the extensive data available for its parent compound, Monensin A. This document outlines the expected characteristics in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, it provides detailed experimental protocols and visual workflows to aid researchers in the characterization of this and similar compounds.

Introduction

This compound is a key metabolite and derivative of Monensin A, a polyether antibiotic produced by Streptomyces cinnamonensis. Monensin A is widely used in veterinary medicine as a coccidiostat and growth promotant. The demethylation at the C3 position can alter its biological activity and physicochemical properties, making its unambiguous identification and characterization crucial for drug development and metabolic studies. This guide synthesizes the expected spectroscopic data for this compound and provides the necessary protocols for its empirical verification.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on the well-documented spectroscopic data of Monensin A, with adjustments to account for the substitution of a methoxy group with a hydroxyl group at the C3 position.

Predicted ¹H NMR Data

The most significant predicted change in the ¹H NMR spectrum of this compound compared to Monensin A is the absence of the characteristic methoxy singlet signal around 3.4 ppm. Additionally, the proton at C3 is expected to experience a downfield shift due to the deshielding effect of the adjacent hydroxyl group. The chemical shifts are referenced to a standard solvent like CDCl₃.

Proton Assignment Expected Chemical Shift (δ, ppm) for this compound (Inferred) Reported Chemical Shift (δ, ppm) for Monensin A
C3-H~3.6 - 3.8~3.3 - 3.5
C3-OCH₃Absent~3.4 (singlet)
Other skeletal protonsSimilar to Monensin A with minor shiftsVarious
Methyl protonsSimilar to Monensin AVarious
Hydroxyl protonsBroad, variable signalsBroad, variable signals
Predicted ¹³C NMR Data

In the ¹³C NMR spectrum, the carbon at C3 is expected to show a significant upfield shift due to the replacement of the methoxy group with a hydroxyl group. The methoxy carbon signal will be absent.

Carbon Assignment Expected Chemical Shift (δ, ppm) for this compound (Inferred) Reported Chemical Shift (δ, ppm) for Monensin A
C3~70 - 75~85
C3-OCH₃Absent~58
Other skeletal carbonsSimilar to Monensin A with minor shiftsVarious
Methyl carbonsSimilar to Monensin AVarious
C1 (Carboxyl)~175 - 180~175 - 180
Mass Spectrometry Data

The molecular weight of this compound is 656.85 g/mol , corresponding to the molecular formula C₃₅H₆₀O₁₁. In electrospray ionization (ESI) mass spectrometry, it is expected to form adducts with sodium and protons.

Ion Expected m/z for this compound Observed m/z for Monensin A
[M+H]⁺657.41671.43
[M+Na]⁺679.39693.41
[M-H₂O+H]⁺639.40653.42

The fragmentation pattern in MS/MS is predicted to be similar to that of Monensin A, involving neutral losses of water and cleavages of the polyether backbone.[1][2][3]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Spectroscopic Technique Expected Observations for this compound
Infrared (IR) Spectroscopy Broad O-H stretching band (~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=O stretching of the carboxylic acid (~1710 cm⁻¹), and C-O stretching in the fingerprint region (~1100 cm⁻¹). The O-H band is expected to be more pronounced compared to Monensin A.
UV-Visible (UV-Vis) Spectroscopy No significant chromophores are present, thus it is not expected to show strong absorbance in the UV-Vis region (200-800 nm). Derivatization with reagents like vanillin can be used for colorimetric quantification, typically showing an absorbance maximum around 520 nm.[4][5]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to aid in the complete assignment of proton and carbon signals.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • MS Acquisition (Full Scan):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-1000.

  • MS/MS Acquisition (Tandem MS):

    • Select the precursor ions of interest (e.g., [M+H]⁺ and [M+Na]⁺) in the first mass analyzer.

    • Fragment the selected ions using collision-induced dissociation (CID) with argon or nitrogen as the collision gas.

    • Acquire the product ion spectra in the second mass analyzer.

  • Data Analysis: Analyze the spectra to determine the accurate mass of the parent ion and to propose fragmentation pathways for the observed product ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorbance in the regions of interest and use a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the background spectrum from the sample spectrum and identify the characteristic absorption bands corresponding to the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To assess the electronic absorption properties and for quantitative analysis after derivatization.

Methodology:

  • Sample Preparation (for structural analysis): Prepare a solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 10-100 µg/mL.

  • Sample Preparation (for quantification): For derivatization, follow a validated procedure, such as reacting the sample with an acidic vanillin solution, which imparts a color.[4]

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent (or the derivatizing reagent blank).

    • Fill the sample cuvette with the sample solution.

    • Scan the spectrum over a wavelength range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key experimental procedures.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve Sample in Deuterated Solvent start->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_1h Acquire 1H Spectrum instrument->acquire_1h acquire_13c Acquire 13C Spectrum instrument->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) instrument->acquire_2d process Fourier Transform & Phase/Baseline Correction acquire_1h->process acquire_13c->process acquire_2d->process reference Reference to TMS process->reference assign Assign Signals reference->assign elucidate Structure Elucidation assign->elucidate

Caption: Workflow for NMR Spectroscopic Analysis.

experimental_workflow_ms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start dissolve Prepare Dilute Solution (e.g., in Methanol) start->dissolve infuse Infuse into ESI Source dissolve->infuse full_scan Acquire Full Scan MS infuse->full_scan select_ion Select Precursor Ion full_scan->select_ion fragment Fragment via CID (MS/MS) select_ion->fragment product_scan Acquire Product Ion Scan fragment->product_scan analyze_ms Determine Accurate Mass product_scan->analyze_ms analyze_msms Analyze Fragmentation Pattern analyze_ms->analyze_msms end End analyze_msms->end

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The spectroscopic analysis of this compound is critical for its unambiguous identification and characterization. While direct experimental data is limited, a comprehensive spectroscopic profile can be reliably inferred from its parent compound, Monensin A. The key differentiating features are expected in the ¹H and ¹³C NMR spectra due to the absence of the C3-methoxy group, and in the mass spectrum reflecting the lower molecular weight. The provided experimental protocols and workflows offer a robust framework for researchers to empirically validate these predictions and to further investigate the properties and applications of this important monensin derivative.

References

Navigating the Stability Landscape of 3-O-Demethylmonensin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific stability and degradation products of 3-O-Demethylmonensin A is limited. This guide provides a comprehensive framework based on established principles of stability testing for pharmaceutical compounds and data available for the parent compound, monensin A. The experimental protocols, quantitative data, and degradation pathways presented herein are illustrative and intended to guide the design of studies for this compound.

Introduction to this compound

This compound is a derivative of Monensin A, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis. It is primarily used as a reference standard in analytical method development, validation, and quality control for Monensin.[1] Like its parent compound, it exhibits antimicrobial properties by complexing with metal cations and transporting them across cell membranes.[2] Understanding its stability and degradation profile is crucial for its use as a reliable standard and for any potential therapeutic applications.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₃₅H₆₀O₁₁[1][3]
Molecular Weight656.85 g/mol [1][3]
AppearanceCrystalline powderInferred
SolubilitySoluble in many organic solventsInferred

Principles of Stability and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation (or stress testing) is the process of subjecting the compound to conditions more severe than accelerated stability studies to identify potential degradation products and establish degradation pathways.[4][5] This information is vital for developing stability-indicating analytical methods.[6][7][8][9]

According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are generated in sufficient quantities for detection and characterization without being overly complex.[10]

Experimental Protocols for Stability and Degradation Studies

The following protocols are generalized procedures for conducting forced degradation studies on this compound. The precise conditions (e.g., concentration of reagents, duration of exposure) would need to be optimized for this specific molecule.

Acid and Base Hydrolysis
  • Objective: To evaluate the stability of this compound in acidic and basic conditions.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • For base hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Oxidative Degradation
  • Objective: To assess the susceptibility of this compound to oxidation.

  • Protocol:

    • Prepare a stock solution of this compound.

    • Add an equal volume of a solution of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature or a slightly elevated temperature for a specified period.

    • Withdraw aliquots at various time points and analyze by HPLC.

Thermal Degradation
  • Objective: To determine the effect of high temperature on the stability of this compound.

  • Protocol:

    • Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 60°C, 80°C, or 105°C) for a defined period.

    • For degradation in solution, prepare a solution of the compound and incubate it at a high temperature.

    • At specified intervals, remove samples, allow them to cool to room temperature, dissolve (if solid), and analyze by HPLC.

Photodegradation
  • Objective: To evaluate the stability of this compound upon exposure to light.

  • Protocol:

    • Expose the solid compound or a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

    • After the exposure period, prepare the samples for analysis and assess degradation by HPLC.

Illustrative Data Presentation

The following tables are examples of how quantitative data from stability and forced degradation studies for this compound could be presented.

Table 1: Illustrative Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Illustrative)Number of Degradation Products (Illustrative)
Acid Hydrolysis0.1 M HCl24 hours60°C15.23
Base Hydrolysis0.1 M NaOH8 hours60°C22.54
Oxidation3% H₂O₂24 hoursRoom Temp18.72
Thermal (Solid)Dry Heat48 hours80°C8.52
Thermal (Solution)In Water24 hours80°C12.13
PhotodegradationICH Q1B7 days25°C9.81

Table 2: Illustrative Stability Data for this compound at 40°C / 75% RH

Time Point (Months)Assay (%) (Illustrative)Degradation Product 1 (%) (Illustrative)Degradation Product 2 (%) (Illustrative)Total Degradation Products (%) (Illustrative)
099.8< 0.05< 0.05Not Detected
199.20.250.150.40
398.50.650.351.00
697.11.200.701.90

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

G cluster_0 Forced Degradation Studies cluster_1 Analytical Method Development cluster_2 Analysis and Characterization Drug_Substance This compound (Drug Substance) Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Drug_Substance->Stress_Conditions Degraded_Samples Generation of Degraded Samples Stress_Conditions->Degraded_Samples HPLC_Method Develop Stability-Indicating HPLC Method Degraded_Samples->HPLC_Method Method_Validation Validate Method (ICH Q2) HPLC_Method->Method_Validation Analyze_Samples Analyze Degraded Samples using Validated Method Method_Validation->Analyze_Samples Identify_Degradants Identify and Characterize Degradation Products (LC-MS) Analyze_Samples->Identify_Degradants Degradation_Pathway Establish Degradation Pathway Identify_Degradants->Degradation_Pathway Elucidate

Forced degradation study workflow.
Hypothetical Degradation Pathway

Given the polyether structure of this compound, potential degradation pathways could involve hydrolysis of ether linkages or oxidation of hydroxyl groups. The following is a hypothetical representation.

G Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Photolysis Photolysis Parent->Photolysis DP1 Degradation Product 1 (e.g., Ring Opening) Hydrolysis->DP1 DP2 Degradation Product 2 (e.g., Oxidized Derivative) Oxidation->DP2 DP3 Degradation Product 3 (e.g., Photodegradant) Photolysis->DP3

References

In Vitro Characterization of 3-O-Demethylmonensin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Demethylmonensin A is a derivative of the polyether ionophore antibiotic, monensin A. As a member of the ionophore class of molecules, it is anticipated to exhibit a range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive framework for the in vitro characterization of this compound, leveraging established methodologies for its parent compound, monensin A. The guide details experimental protocols for assessing its cytotoxic and antimicrobial activities and outlines the key signaling pathways likely affected. While specific quantitative data for this compound is not extensively available in public literature, this document serves as a roadmap for researchers to generate and interpret such data.

Introduction

Monensin A, produced by Streptomyces cinnamonensis, is a well-characterized ionophore that selectively complexes with and transports monovalent cations, such as sodium (Na⁺), across lipid membranes. This disruption of ion gradients leads to a cascade of cellular effects, making it a valuable tool in biological research and a commercially used veterinary antibiotic. This compound, a metabolite of monensin A, is expected to retain the core ionophoric activity, though its potency and selectivity may differ. A thorough in vitro characterization is essential to elucidate its specific biological profile and potential therapeutic applications.

This guide presents a systematic approach to characterizing this compound, focusing on two primary areas: anticancer and antimicrobial activities.

Anticancer Activity Assessment

The anticancer potential of this compound can be evaluated through a series of in vitro assays to determine its cytotoxicity, effects on cell cycle progression, and induction of apoptosis.

Data Presentation: Cytotoxicity Profile

Quantitative data from cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC₅₀) across various cancer cell lines. The following table provides a template for data presentation.

Cell LineHistotypeIncubation Time (h)IC₅₀ (µM)
Example:
MCF-7Breast Adenocarcinoma72[Experimental Value]
A549Lung Carcinoma72[Experimental Value]
HCT-116Colon Carcinoma72[Experimental Value]
DU145Prostate Carcinoma72[Experimental Value]
[Additional Cell Lines][Respective Histotype][Time][Experimental Value]
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line (e.g., HL-60)

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around its IC₅₀ for 24-48 hours.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for cell cycle analysis.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Visualization of Experimental Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow for Anticancer Activity A Cancer Cell Culture B Treatment with this compound A->B C MTT Assay for Cytotoxicity (IC50) B->C D Flow Cytometry for Cell Cycle Analysis B->D E Annexin V/PI Staining for Apoptosis B->E

Caption: Workflow for assessing the in vitro anticancer activity.

G cluster_pathway Putative Signaling Pathway of this compound Ionophore This compound (Ionophore) Na_Influx Increased Intracellular Na+ Ionophore->Na_Influx Disrupts Ion Gradient G1_Arrest G1/S Phase Arrest Ionophore->G1_Arrest Affects Cell Cycle Regulators G2M_Arrest G2/M Phase Arrest Ionophore->G2M_Arrest Affects Cell Cycle Regulators Membrane Cell Membrane ER_Stress ER Stress Na_Influx->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction Na_Influx->Mito_Dysfunction Apoptosis Apoptosis ER_Stress->Apoptosis ROS Increased ROS Mito_Dysfunction->ROS ROS->Apoptosis G1_Arrest->Apoptosis G2M_Arrest->Apoptosis

Caption: Hypothesized signaling pathway based on monensin A.

Antimicrobial Activity Assessment

The antimicrobial efficacy of this compound can be determined against a panel of clinically relevant bacterial strains, particularly Gram-positive bacteria, which are known to be susceptible to monensin.

Data Presentation: Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the primary metric for antimicrobial activity.

Bacterial StrainGram StainMIC (µg/mL)
Example:
Staphylococcus aureusPositive[Experimental Value]
Bacillus subtilisPositive[Experimental Value]
Escherichia coliNegative[Experimental Value]
Pseudomonas aeruginosaNegative[Experimental Value]
[Additional Strains][Gram Stain][Experimental Value]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized bacterial suspension to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization of Antimicrobial Testing Workflow

G cluster_workflow_antimicrobial Workflow for Antimicrobial Susceptibility Testing A Bacterial Culture Preparation B Standardization of Inoculum (0.5 McFarland) A->B D Inoculation of Wells B->D C Serial Dilution of this compound in 96-well plate C->D E Incubation (18-24h at 37°C) D->E F Determination of MIC (Visual/OD Reading) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This technical guide provides a robust framework for the comprehensive in vitro characterization of this compound. By following the detailed protocols for assessing anticancer and antimicrobial activities, researchers can generate the necessary data to understand its biological profile. The provided templates for data presentation and the visualized workflows and signaling pathways offer a structured approach to this characterization. While the biological activities of this compound are anticipated to be similar to its parent compound, monensin A, empirical determination of its specific potency and spectrum of activity is crucial for any future drug development endeavors.

The Unexplored Frontier: A Technical Guide to 3-O-Demethylmonensin A Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monensin A, a polyether ionophore produced by Streptomyces cinnamonensis, has long been a subject of intense scientific scrutiny due to its potent biological activities, including its established use as an anticoccidial agent in veterinary medicine. Its ability to transport cations across cell membranes disrupts ionic gradients, leading to a cascade of cellular effects that have been exploited for various therapeutic purposes. The chemical scaffold of Monensin A, with its multiple hydroxyl groups and a carboxylic acid moiety, has presented a rich playground for medicinal chemists. Modifications at the C-1 carboxyl and C-26 primary hydroxyl groups have yielded a plethora of derivatives with modulated biological activities.

This technical guide focuses on a less-explored facet of monensin chemistry: 3-O-Demethylmonensin A and its potential analogues and derivatives. As a key biosynthetic precursor to Monensin A, this compound offers a unique starting point for derivatization, with a free hydroxyl group at the C-3 position. This guide will synthesize the available, albeit limited, information on this specific class of compounds, placed within the broader context of Monensin A chemistry. We will delve into the known biological activities of related monensin derivatives, present quantitative data, detail relevant experimental protocols, and visualize the underlying chemical and biological pathways.

The Significance of the 3-O-Methyl Group

The biosynthesis of Monensin A involves a late-stage O-methylation at the C-3 position, a reaction catalyzed by the enzyme MonE. The precursor, this compound, is a naturally occurring intermediate. While the literature extensively covers derivatives at other positions, the targeted synthesis of analogues starting from this compound remains a largely uncharted territory. This presents both a challenge and an opportunity for researchers seeking to develop novel ionophores with unique properties and potentially improved therapeutic indices. The free hydroxyl group at C-3 could be a key site for introducing new functionalities to modulate the molecule's polarity, metal ion selectivity, and biological targeting.

Biosynthesis of Monensin A

The following diagram illustrates the final steps in the biosynthesis of Monensin A, highlighting the crucial role of this compound as an intermediate.

Monensin_A_Biosynthesis Precursor Dehydroxydemethylmonensin Intermediate_1 This compound Precursor->Intermediate_1 MonD (Hydroxylation at C-26) Monensin_A Monensin A Intermediate_1->Monensin_A MonE (O-methylation at C-3)

Caption: Final steps in the biosynthesis of Monensin A.

Quantitative Data on Monensin A Derivatives

While specific data for this compound derivatives is scarce, the following tables summarize the biological activities of various Monensin A derivatives modified at other positions. This data provides a valuable reference for understanding structure-activity relationships within the monensin family and can guide the design of novel 3-O-demethyl analogues.

Table 1: Antibacterial Activity of Monensin A Derivatives (MIC in µg/mL)

CompoundModificationS. aureusS. epidermidisB. subtilisReference
Monensin AParent Compound2.01.00.5[1]
Phenylurethane of Monensin AC-26 Hydroxyl0.50.250.125[2][3]
Monensin A Methyl EsterC-1 Carboxyl4.02.01.0[4]
Monensin A AmideC-1 Carboxyl8.04.02.0[4][5]
7-O-BenzylmonensinC-7 Hydroxyl1.50.80.4[6]

Table 2: Antiproliferative Activity of Monensin A Derivatives (IC50 in µM)

| Compound | Modification | MV4-11 (Leukemia) | A549 (Lung) | HeLa (Cervical) | Reference | | :--- | :--- | :--- | :--- | :--- | | Monensin A | Parent Compound | 0.09 | >10 | 1.2 |[5] | | Tertiary Amide of Monensin A | C-1 Carboxyl | 0.25 | 8.5 | 2.5 |[5] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for the modification of Monensin A, which can be adapted for the derivatization of this compound.

General Workflow for Derivative Synthesis

The following diagram outlines a general workflow for the synthesis and evaluation of Monensin A derivatives.

Derivative_Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Monensin A or This compound Reaction Chemical Modification (e.g., Esterification, Amidation, Etherification) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Activity_Screening Primary Activity Screening (e.g., Antibacterial, Antiproliferative) Characterization->Activity_Screening Test Compound Dose_Response Dose-Response Studies (MIC, IC50 determination) Activity_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Ion Transport Assays) Dose_Response->Mechanism_Study

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of a C-26 Urethane Derivative of Monensin A[2]
  • Materials: Monensin A sodium salt, desired isocyanate (e.g., phenyl isocyanate), dry toluene, nitrogen atmosphere.

  • Procedure:

    • Dissolve Monensin A sodium salt in dry toluene under a nitrogen atmosphere.

    • Add a stoichiometric amount of the desired isocyanate to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

    • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Synthesis of a C-1 Amide Derivative of Monensin A[5]
  • Materials: Monensin A, desired amine, coupling agents (e.g., HATU, HOBt), a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine).

  • Procedure:

    • Dissolve Monensin A in the solvent.

    • Add the coupling agents and the base to the solution and stir for 10-15 minutes at 0°C.

    • Add the desired amine and let the reaction mixture warm to room temperature.

    • Stir for 12-24 hours.

    • Wash the reaction mixture with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by column chromatography.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for Monensin A and its derivatives is the disruption of ion gradients across biological membranes. This leads to a variety of downstream effects.

Monensin_MoA Monensin Monensin Derivative Membrane Cell Membrane Monensin->Membrane Ion_Exchange Na+/H+ Exchange Disruption of Ion Gradient Membrane->Ion_Exchange Facilitates Cellular_Effects Increased intracellular Na+ Decreased intracellular pH Golgi Apparatus Stress Mitochondrial Dysfunction Ion_Exchange->Cellular_Effects Outcome Cell Death / Apoptosis Cellular_Effects->Outcome

Caption: Mechanism of action of Monensin derivatives.

Future Directions and Conclusion

The field of this compound analogues and derivatives is ripe for exploration. The presence of a free hydroxyl group at a position distinct from the commonly modified sites offers a unique opportunity to generate novel compounds with potentially superior biological profiles. Future research should focus on:

  • Efficient Synthesis: Developing robust synthetic routes for the selective modification of the C-3 hydroxyl group of this compound.

  • Structure-Activity Relationship (SAR) Studies: Systematically exploring how different substituents at the C-3 position affect ionophoric activity, selectivity, and biological effects.

  • Therapeutic Potential: Evaluating novel analogues for a range of applications, including as antibacterial, antiviral, anticancer, and antiparasitic agents.

References

Understanding the Antimicrobial Spectrum of 3-O-Demethylmonensin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Monensin A is a well-documented ionophore that selectively complexes with monovalent cations, such as sodium (Na⁺) and potassium (K⁺), and transports them across lipid membranes.[1][2] This disruption of cellular ion homeostasis is the primary mechanism behind its antimicrobial activity.[3][4] Monensin is widely used in veterinary medicine as a coccidiostat and a growth promoter in ruminants.[5][6] Its derivatives are being explored for a broader range of antimicrobial applications.[1][7] 3-O-Demethylmonensin A, a metabolite of monensin, is of interest for its potential antimicrobial profile, which is largely inferred from the extensive research on its parent compound.

Antimicrobial Spectrum of Monensin A and its Derivatives

The antimicrobial activity of monensin and its derivatives is primarily directed against Gram-positive bacteria, certain parasites, and some fungi. Gram-negative bacteria are generally resistant due to their impermeable outer membrane, which prevents the large, hydrophobic ionophore molecule from reaching the cytoplasmic membrane.[1][3]

Antibacterial Activity

Monensin exhibits potent activity against a variety of Gram-positive bacteria, including strains of Staphylococcus, Bacillus, and Micrococcus.[1] Notably, it has shown efficacy against multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Monensin A against Gram-Positive Bacteria

Bacterial SpeciesStrain TypeMIC (µg/mL)Reference
Staphylococcus aureusCanine Otitis Isolates1 - 4[8]
Staphylococcus epidermidisMethicillin-Resistant0.25 - 0.50 (for a phenyl urethane derivative)[9]
Streptococcus bovisRuminal IsolateGrowth inhibited at 5[10]

Note: The data presented is for monensin A and its derivatives, as specific data for this compound is not available.

Antifungal Activity

The antifungal activity of monensin is characterized by both fungistatic and fungicidal effects, depending on the concentration and the fungal species.[3][11] It has been shown to inhibit the growth of various fungi, including rumen fungi and plant pathogens.[3][11]

Table 2: Antifungal Activity of Monensin A

Fungal SpeciesEffectConcentration (µg/mL)Reference
Neocallimastix sp. LM1Fungistatic1.0[11]
Neocallimastix sp. LM1Fungicidal16.0[11]
Saccharomyces cerevisiaeActiveMIC: 0.1 - 0.23 µM (for a Tl(I) complex)[12]
Fusarium oxysporum f.sp albedinisActiveMIC: 0.15 - 0.34 µM (for a Tl(I) complex)[12]

Note: The data presented is for monensin A and its metal complexes, as specific data for this compound is not available.

Antiparasitic Activity

Monensin and its derivatives have demonstrated significant activity against a range of protozoan parasites. This is the basis for its primary use as a coccidiostat in poultry.[6] Its activity extends to parasites of medical importance, including Plasmodium and Leishmania.[1][13]

Table 3: Inhibitory Concentrations (IC₅₀) of Monensin A against Parasites

Parasite SpeciesHost/StageIC₅₀ (µM)Reference
Plasmodium falciparumIn vitro0.0011 - 0.0023[3]
Leishmania infantumPromastigotes< 1[13]
Leishmania tropicaPromastigotes< 1[13]
Leishmania braziliensisPromastigotes< 1[13]

Note: The data presented is for monensin A, as specific data for this compound is not available.

Experimental Protocols

The antimicrobial activity of ionophores like this compound can be determined using standard microbiological techniques such as broth microdilution and agar dilution methods to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[14][15]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetone, or diethyl ether) at a high concentration.[5]

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganism.[16][17][18]

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of this compound. A control plate without the antimicrobial agent should also be prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

  • Inoculation: Spot a standardized volume of the inoculum (typically 1-2 µL, containing 10⁴ CFU) onto the surface of each agar plate. Multiple strains can be tested on a single plate.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the microorganism at the inoculation spot.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for monensin and its derivatives is the disruption of ion gradients across cellular membranes.[5][10] This process is initiated by the formation of a lipophilic complex with a monovalent cation, which can then diffuse across the lipid bilayer.

Ionophore-Mediated Ion Transport

The diagram below illustrates the proposed mechanism by which monensin disrupts the Na⁺/H⁺ gradient in a bacterial cell, leading to a cascade of events that culminate in cell death.

Monensin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects Extracellular Extracellular Space Intracellular Intracellular Space Monensin_out Monensin Monensin_Na_complex Monensin-Na⁺ Complex Monensin_out->Monensin_Na_complex 1. Complexation Na_out Na⁺ Na_out->Monensin_Na_complex H_in H⁺ H_in->Monensin_out 3. H⁺ Antiport Monensin_in Monensin Monensin_Na_complex->Monensin_in 2. Translocation Ion_Gradient_Disruption Disruption of Na⁺/H⁺ Gradient Monensin_in->Ion_Gradient_Disruption pH_Decrease Intracellular pH Decrease Ion_Gradient_Disruption->pH_Decrease Protein_Transport_Inhibition Inhibition of Protein Transport pH_Decrease->Protein_Transport_Inhibition Cell_Death Cell Death Protein_Transport_Inhibition->Cell_Death MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate or Agar Prep_Compound->Serial_Dilution Prep_Media Prepare Growth Medium Prep_Media->Serial_Dilution Prep_Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate with Test Microorganism Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Read_Results Visually Inspect for Growth or Measure Turbidity Incubation->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

References

Methodological & Application

Application Notes and Protocols for 3-O-Demethylmonensin A: A Tool for Studying Ion Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylmonensin A is a derivative of the well-characterized polyether ionophore, Monensin A.[1] Like its parent compound, this compound functions as a mobile ion carrier, facilitating the transport of cations, primarily monovalent cations such as sodium (Na+) and potassium (K+), across biological membranes.[1] This property of disrupting cellular ion homeostasis makes it a valuable tool for researchers studying various physiological processes reliant on ion gradients, including signal transduction, organelle function, and antimicrobial mechanisms. This document provides detailed application notes and experimental protocols for utilizing this compound in ion transport studies.

Mechanism of Action

This compound is a lipophilic molecule that spontaneously inserts into lipid bilayers. It forms a coordination complex with a cation, shielding its charge and enabling its transport across the hydrophobic membrane core. This transport is typically an electroneutral exchange, where the ionophore transports a cation in one direction and a proton (H+) in the opposite direction, effectively acting as a Na+/H+ antiporter. This disruption of Na+ and H+ gradients can lead to various downstream cellular effects, including alterations in intracellular pH, plasma membrane potential, and mitochondrial function.

Applications in Ion Transport Research

  • Studying Na+/H+ Exchange: this compound can be used to artificially induce Na+/H+ exchange, allowing researchers to investigate the downstream consequences of altered intracellular sodium and proton concentrations.

  • Investigating the Role of Ion Gradients in Cellular Processes: By dissipating ion gradients, this compound can help elucidate the importance of these gradients in processes such as apoptosis, cell proliferation, and vesicular transport.

  • Antimicrobial Research: The ability to disrupt ion homeostasis is the basis of its antimicrobial activity. It can be used as a reference compound in studies screening for new antimicrobial agents.

  • Mitochondrial Studies: Disruption of the mitochondrial sodium and proton gradients can be used to study the impact on mitochondrial membrane potential, ATP synthesis, and reactive oxygen species (ROS) production.

Quantitative Data

Direct quantitative data for this compound is not extensively available in the public domain. However, the data for its parent compound, Monensin A, provides a strong reference for its expected activity. The primary difference, the absence of a methyl group at the 3-O position, is not expected to dramatically alter its fundamental ionophoric properties, although subtle differences in transport kinetics and selectivity may exist.

Table 1: Ion Transport Properties of Monensin A (as a proxy for this compound)

ParameterValueReference
Primary Cation Selectivity Na+ > K+ > Rb+ > Li+ > Cs+[2]
Transport Mechanism Electroneutral Na+/H+ exchange[2]
Reported IC50 for Cytotoxicity (varies by cell line) ~1 - 10 µMGeneral Toxicological Data

Experimental Protocols

Protocol 1: Measurement of Intracellular Sodium Influx using a Sodium-Sensitive Fluorescent Dye

This protocol describes how to measure the increase in intracellular sodium concentration ([Na+]i) mediated by this compound using a sodium-sensitive fluorescent dye such as Sodium Green or ANG-2.

Materials:

  • Cells of interest (e.g., HeLa, HEK293) cultured on glass-bottom dishes

  • This compound (stock solution in DMSO)

  • Sodium-sensitive fluorescent dye (e.g., Sodium Green, AM ester or ANG-2, AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without sodium

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading: a. Prepare a loading buffer containing the sodium-sensitive dye (e.g., 5 µM Sodium Green, AM) and Pluronic F-127 (0.02%) in sodium-free HBSS. b. Remove the culture medium from the cells and wash once with sodium-free HBSS. c. Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes.

  • Washing: Wash the cells twice with sodium-free HBSS to remove excess dye.

  • Baseline Fluorescence Measurement: Add sodium-free HBSS to the cells and measure the baseline fluorescence intensity using the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~488/525 nm for Sodium Green).

  • Induction of Sodium Influx: a. Prepare a working solution of this compound in HBSS containing a physiological concentration of sodium (e.g., 140 mM). The final concentration of this compound should be determined by a dose-response experiment (typically in the range of 1-10 µM). b. Add the this compound solution to the cells.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of sodium into the cells.

  • Data Analysis: Normalize the fluorescence signal to the baseline (F/F0) and plot the change in fluorescence over time.

Protocol 2: Measurement of Changes in Plasma Membrane Potential using a Potentiometric Fluorescent Dye

This protocol outlines the use of a potentiometric dye (e.g., DiBAC4(3)) to measure the depolarization of the plasma membrane caused by the influx of positive charge (Na+) mediated by this compound.

Materials:

  • Cells of interest cultured on black-walled, clear-bottom microplates

  • This compound (stock solution in DMSO)

  • Potentiometric fluorescent dye (e.g., DiBAC4(3))

  • HBSS

  • Fluorescence plate reader

Procedure:

  • Cell Preparation: Seed cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: a. Prepare a loading solution of the potentiometric dye (e.g., 1-5 µM DiBAC4(3)) in HBSS. b. Add the dye solution to the cells and incubate at 37°C for 15-30 minutes.

  • Treatment: Add this compound to the wells at the desired final concentrations. Include a vehicle control (DMSO).

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate intervals using the correct excitation and emission wavelengths (e.g., Ex/Em ~490/516 nm for DiBAC4(3)). Depolarization results in an increase in fluorescence as the dye enters the cell and binds to intracellular proteins.

  • Data Analysis: Plot the change in fluorescence intensity against the concentration of this compound.

Protocol 3: Assessment of Mitochondrial Membrane Potential Disruption

This protocol uses the fluorescent dye JC-1 to assess the disruption of the mitochondrial membrane potential (ΔΨm) by this compound. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon depolarization, JC-1 reverts to its monomeric form, which fluoresces green.

Materials:

  • Cells of interest

  • This compound (stock solution in DMSO)

  • JC-1 dye

  • FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP).

  • JC-1 Staining: a. Remove the treatment medium and wash the cells with PBS. b. Add JC-1 staining solution (typically 2-10 µg/mL in culture medium) to the cells and incubate at 37°C for 15-30 minutes.

  • Washing: Wash the cells twice with PBS.

  • Imaging or Flow Cytometry: a. Microscopy: Observe the cells under a fluorescence microscope using filters for both green (monomers) and red (aggregates) fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization. b. Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.

  • Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Na_ext Na+ Ionophore This compound Na_ext->Ionophore Binds H_ext H+ Ionophore->H_ext Transports Na_int Na+ Ionophore->Na_int Transports Na_increase Increased [Na+]i H_int H+ H_int->Ionophore Binds pH_decrease Intracellular Acidification Mito_Dys Mitochondrial Dysfunction pH_decrease->Mito_Dys Impacts Mem_Depol Membrane Depolarization Na_increase->Mem_Depol Causes Na_increase->Mito_Dys Impacts

Caption: Mechanism of this compound Action.

Experimental_Workflow cluster_protocol1 Protocol 1: Intracellular Sodium Measurement cluster_protocol2 Protocol 2: Membrane Potential Assay cluster_protocol3 Protocol 3: Mitochondrial Membrane Potential p1_start Seed Cells p1_load Load with Sodium-Sensitive Dye p1_start->p1_load p1_wash1 Wash p1_load->p1_wash1 p1_baseline Measure Baseline Fluorescence p1_wash1->p1_baseline p1_add_cpd Add this compound p1_baseline->p1_add_cpd p1_measure Kinetic Fluorescence Measurement p1_add_cpd->p1_measure p1_analyze Analyze Data (F/F0) p1_measure->p1_analyze p2_start Seed Cells p2_load Load with Potentiometric Dye p2_start->p2_load p2_add_cpd Add this compound p2_load->p2_add_cpd p2_measure Measure Fluorescence p2_add_cpd->p2_measure p2_analyze Analyze Data (ΔF) p2_measure->p2_analyze p3_start Treat Cells with This compound p3_stain Stain with JC-1 p3_start->p3_stain p3_wash Wash p3_stain->p3_wash p3_detect Fluorescence Microscopy or Flow Cytometry p3_wash->p3_detect p3_analyze Analyze Red/Green Fluorescence Ratio p3_detect->p3_analyze

Caption: Experimental Workflows for Ion Transport Studies.

References

Preparation of 3-O-Demethylmonensin A Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Demethylmonensin A is a derivative of Monensin A, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis. Like its parent compound, this compound is known for its ability to transport cations across lipid membranes, thereby disrupting ionic gradients and exhibiting antimicrobial properties.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in in vitro and in vivo experimental settings.

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research purposes.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₃₅H₆₀O₁₁[3]
Molecular Weight 656.85 g/mol [3]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO and ethanol. Poorly soluble in water.General knowledge for ionophores

Health and Safety Precautions

This compound, similar to other ionophores, should be handled with care. The following safety precautions are recommended:

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • First Aid:

    • Skin contact: Immediately wash the affected area with soap and plenty of water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.5%

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.57 mg of the compound.

    • Calculation:

      • Molecular Weight (MW) = 656.85 g/mol

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 656.85 g/mol = 0.0065685 g = 6.57 mg

  • Dissolution: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.

  • Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or glass vials. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one week), refrigeration at 2-8°C may be acceptable, but stability should be verified.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

Storage ConditionRecommended DurationNotes
-80°C Up to 6 monthsRecommended for long-term storage.
-20°C Up to 1-3 monthsSuitable for intermediate-term storage.
2-8°C Up to 1 weekFor short-term use. Protect from light.
Room Temperature Not recommendedProne to degradation.

Experimental Workflow and Signaling Pathway Diagrams

Signaling Pathway Disruption by this compound

G cluster_membrane Cell Membrane cluster_cellular_effects Intracellular Effects ionophore This compound na_h_exchange Na+/H+ Exchange ionophore->na_h_exchange facilitates na_influx Increased Intracellular Na+ na_h_exchange->na_influx h_efflux Increased Intracellular pH na_h_exchange->h_efflux gradient_disruption Disruption of Ion Gradients na_influx->gradient_disruption h_efflux->gradient_disruption cell_death Cell Death gradient_disruption->cell_death

Caption: Mechanism of action of this compound leading to cell death.

References

Application Notes and Protocols for Employing 3-O-Demethylmonensin A in Parasitic Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Demethylmonensin A is a derivative of Monensin A, a polyether ionophore antibiotic known for its broad-spectrum anti-parasitic activity. While extensive research exists for Monensin A, specific data on this compound in parasitic invasion assays is limited. These application notes provide a comprehensive guide for researchers to design and execute parasitic invasion assays to evaluate the efficacy of this compound. The protocols and conceptual frameworks presented are based on established methods for similar compounds and parasites, offering a solid foundation for investigation.

Disclaimer: The following protocols and data are provided as a template for research. Due to the limited specific data on this compound, researchers should optimize these protocols for their specific parasite-host cell model. The proposed mechanism of action is extrapolated from studies on the parent compound, Monensin A.

Putative Mechanism of Action

Based on the known mechanism of Monensin A, this compound is hypothesized to act as an ionophore, disrupting intracellular ion homeostasis in parasites. This disruption is thought to lead to mitochondrial dysfunction, increased oxidative stress, and the induction of an autophagy-like cell death pathway, ultimately inhibiting the parasite's ability to invade and replicate within host cells.

cluster_membrane Parasite Cell Membrane cluster_cytoplasm Parasite Cytoplasm 3-O-Demethylmonensin_A This compound Ion_Exchange Na+/H+ Exchange 3-O-Demethylmonensin_A->Ion_Exchange Facilitates Ion_Imbalance Intracellular Ion Imbalance Ion_Exchange->Ion_Imbalance Mitochondrial_Dysfunction Mitochondrial Dysfunction Ion_Imbalance->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Autophagy Autophagy-like Cell Death Oxidative_Stress->Autophagy Invasion_Inhibition Inhibition of Host Cell Invasion Autophagy->Invasion_Inhibition

Caption: Putative signaling pathway of this compound in parasites.

Data Presentation

Quantitative data from parasitic invasion assays should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound and control groups.

Table 1: Example Data Summary of this compound Efficacy in a Toxoplasma gondii Invasion Assay

Treatment GroupConcentration (µM)Invasion Rate (%) (Mean ± SD)Host Cell Viability (%) (Mean ± SD)
Vehicle Control (DMSO)095.2 ± 4.198.5 ± 2.3
This compound0.172.8 ± 5.696.2 ± 3.1
This compound145.1 ± 3.992.7 ± 4.5
This compound1012.5 ± 2.785.4 ± 5.8
Positive Control (e.g., Cytochalasin D)15.3 ± 1.890.1 ± 4.2

Note: This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The following are detailed protocols for conducting parasitic invasion assays with this compound. These protocols are generalized and should be adapted for the specific parasite and host cell line being investigated.

Protocol 1: Toxoplasma gondii Invasion Assay

This protocol utilizes a differential staining method to distinguish between extracellular and intracellular parasites.

Materials:

  • Toxoplasma gondii tachyzoites (e.g., RH strain)

  • Human foreskin fibroblasts (HFF) or other suitable host cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Positive control (e.g., Cytochalasin D)

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • Primary antibody: anti-SAG1 mouse monoclonal antibody

  • Secondary antibodies: Alexa Fluor 594-conjugated goat anti-mouse IgG (for extracellular parasites) and Alexa Fluor 488-conjugated goat anti-mouse IgG (for intracellular parasites)

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Mounting medium with DAPI

  • 24-well plates with sterile coverslips

Workflow Diagram:

cluster_prep Preparation cluster_infection Infection & Treatment cluster_staining Staining & Imaging Host_Cells Seed host cells on coverslips Infection Infect host cells with treated parasites Host_Cells->Infection Parasites Harvest fresh T. gondii tachyzoites Pre-incubation Pre-incubate parasites with compound Parasites->Pre-incubation Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Pre-incubation Pre-incubation->Infection Incubation Incubate for 1-2 hours Infection->Incubation Fixation Fix with PFA Incubation->Fixation Extracellular_Stain Stain extracellular parasites (anti-SAG1, Alexa 594) Fixation->Extracellular_Stain Permeabilization Permeabilize with Triton X-100 Extracellular_Stain->Permeabilization Intracellular_Stain Stain total parasites (anti-SAG1, Alexa 488) Permeabilization->Intracellular_Stain Mount_Image Mount with DAPI and image Intracellular_Stain->Mount_Image cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Host_Cells Seed HCT-8 cells in 24-well plates Infection Infect HCT-8 cells with sporozoites Host_Cells->Infection Oocyst_Excystation Excyst C. parvum oocysts to release sporozoites Oocyst_Excystation->Infection Compound_Prep Prepare serial dilutions of this compound Treatment Add compound dilutions to infected cells Compound_Prep->Treatment Infection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Wash Wash to remove extracellular parasites Incubation->Wash DNA_Extraction Extract total DNA Wash->DNA_Extraction qPCR Perform qPCR with parasite-specific primers DNA_Extraction->qPCR Quantification Quantify parasite load qPCR->Quantification

Troubleshooting & Optimization

Technical Support Center: 3-O-Demethylmonensin A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Demethylmonensin A. Our goal is to help you overcome challenges related to its solubility and ensure the success of your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyether ionophore antibiotic.[1] Like its parent compound, Monensin A, it functions as an ionophore, specifically a Na+/H+ antiporter.[2][3] This means it inserts into cellular membranes and facilitates the exchange of sodium ions (Na+) for protons (H+) across the membrane, disrupting the natural ion gradients. This disruption of ion homeostasis can lead to a cascade of cellular effects, including changes in intracellular pH and sodium concentrations, which can impact various cellular processes.[4][5]

Q2: Why is this compound difficult to dissolve in aqueous solutions for cell-based assays?

This compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media.[1][6] When a concentrated stock solution, typically made in an organic solvent, is added to the aqueous environment of the cell culture medium, the compound can precipitate out of solution, forming visible particles and reducing its effective concentration.[1][6]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

The most common solvent for preparing stock solutions of hydrophobic compounds for cell-based assays is dimethyl sulfoxide (DMSO).[7][8] Ethanol can also be used. It is crucial to use a high-purity, anhydrous grade of the solvent to ensure the stability of the compound.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.[7][8] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.

Troubleshooting Guide

Issue: Precipitate Forms When Adding this compound to Cell Culture Medium

This is the most common issue encountered when working with hydrophobic compounds.

Possible Causes and Solutions:

Possible Cause Solution
High Final Concentration of Compound: The concentration of this compound in the final culture medium may exceed its solubility limit.- Perform a serial dilution of your stock solution in the cell culture medium to determine the maximum achievable concentration without precipitation. - Lower the final working concentration of the compound if possible.
Rapid Dilution: Adding the concentrated stock solution directly and quickly to the aqueous medium can cause the compound to crash out of solution.- Use a stepwise dilution method. First, dilute the stock solution in a small volume of medium, vortex or mix well, and then add this intermediate dilution to the final volume of medium.[7] - Add the stock solution dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion.[8]
Temperature Shock: Adding a cold stock solution to warm culture medium can sometimes induce precipitation.- Allow the stock solution to come to room temperature before adding it to the pre-warmed (37°C) cell culture medium.
Presence of Salts in the Medium: High concentrations of salts in the culture medium can decrease the solubility of hydrophobic compounds.- While altering the composition of standard cell culture media is not recommended, be aware that different media formulations have varying salt concentrations which could influence solubility.
Incorrect Solvent: The chosen solvent may not be optimal for your specific compound and cell line.- While DMSO is standard, you could test other solvents like ethanol for creating the stock solution. Ensure the final concentration of any solvent is non-toxic to your cells.

Quantitative Data

Solubility of Monensin A (as a reference for this compound)

Solvent Approximate Solubility of Monensin A Reference
Ethanol~15 mg/mL[9][10]
Dimethylformamide (DMF)~1 mg/mL[9][10]
MethanolSoluble (50 mg/mL for Monensin sodium)[11]
DMSOSoluble (used for stock preparation)[8][11]
WaterSparingly soluble/Insoluble[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: ~656.85 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 656.85 g/mol * 1000 mg/g = 6.57 mg

  • Weigh the compound: Carefully weigh out 6.57 mg of this compound into a sterile microcentrifuge tube. To ensure accuracy, it is recommended to weigh a larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly.

  • Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Vortex: Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting the Stock Solution into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a final concentration of 10 µM in 10 mL of cell culture medium.

  • Calculate the required volume of stock solution: (Final Concentration * Final Volume) / Stock Concentration = Volume of Stock (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Perform a serial dilution (Recommended): a. Intermediate Dilution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to make a 100 µM intermediate solution. Vortex gently. b. Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µM concentration. Mix gently by inverting the tube or pipetting up and down.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (in this case, 0.1% DMSO).

  • Apply to cells: Immediately add the prepared medium containing this compound or the vehicle control to your cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve intermediate Prepare Intermediate Dilution in Warm Medium dissolve->intermediate Serial Dilution (Crucial Step) final Prepare Final Dilution in Warm Medium intermediate->final add_to_cells Add to Cell Culture final->add_to_cells signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ionophore This compound na_h_antiport Na+/H+ Antiport ionophore->na_h_antiport Facilitates na_increase Increased Intracellular [Na+] na_h_antiport->na_increase ph_increase Increased Intracellular pH na_h_antiport->ph_increase ca_increase Potential Increase in Intracellular [Ca2+] na_increase->ca_increase Via Na+/Ca2+ exchanger reversal (potential) cellular_effects Downstream Cellular Effects (e.g., altered enzyme activity, gene expression) na_increase->cellular_effects ph_increase->cellular_effects ca_increase->cellular_effects

References

Technical Support Center: Optimizing 3-O-Demethylmonensin A Concentration for Effective Dosage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of 3-O-Demethylmonensin A. Due to the limited specific data on this compound, much of the information provided is based on its well-studied parent compound, Monensin A. Researchers should use this information as a starting point and adapt the protocols for their specific experimental needs.

General Information

This compound is a metabolite of Monensin A, a polyether ionophore antibiotic produced by Streptomyces cinnamonensis.[1] Like its parent compound, it is expected to function as an ionophore, transporting cations across biological membranes. This activity disrupts the ionic equilibrium of the cell, leading to various cellular effects.

Mechanism of Action

Based on the known mechanism of Monensin A, this compound is presumed to act as a sodium-hydrogen (Na+/H+) antiporter.[2] It chelates a sodium ion and transports it across the cell membrane in exchange for a proton. This action leads to an influx of Na+ and an efflux of H+, resulting in an increase in intracellular sodium concentration and a rise in intracellular pH (alkalinization). This disruption of ion homeostasis can interfere with various cellular processes and is the basis for its biological activities.

Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 3-O-Demethylmonensin_A This compound H_ion_in H+ 3-O-Demethylmonensin_A->H_ion_in Exchange Disruption Disruption of Ion Homeostasis Na_ion_out Na+ Na_ion_out->3-O-Demethylmonensin_A Binding H_ion_in->Disruption

Caption: Proposed mechanism of this compound as a Na+/H+ antiporter.

Experimental Protocols

Optimizing the concentration of this compound is crucial to achieve the desired biological effect while minimizing cytotoxicity. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[3]

MTT Assay for Determining Optimal Concentration

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Drug_Treatment Treat with serial dilutions of This compound Incubation1->Drug_Treatment Incubation2 Incubate for desired exposure time (e.g., 24-72h) Drug_Treatment->Incubation2 Add_MTT Add MTT solution to each well Incubation2->Add_MTT Incubation3 Incubate for 2-4h Add_MTT->Incubation3 Solubilize Add solubilization solution Incubation3->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data to determine IC50 and optimal concentration Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining optimal drug concentration using an MTT assay.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to obtain a range of concentrations to be tested.

  • Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of solvent as the highest drug concentration) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability). The optimal concentration for further experiments will depend on the desired effect (e.g., a sub-lethal concentration for studying signaling pathways or a cytotoxic concentration for apoptosis assays).

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Untreated)1.25100%
0 (Vehicle)1.2398.4%
0.11.1592.0%
10.9878.4%
100.6249.6%
500.2520.0%
1000.108.0%

Troubleshooting Guide

Issue Possible Cause Solution
High variability between replicate wells Uneven cell seeding, pipetting errors, edge effects in the plate.Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.
Low signal or no dose-response Incorrect concentration range, short incubation time, inactive compound.Test a wider range of concentrations. Increase the incubation time. Verify the activity of your this compound stock.
High background in "no cell" control wells Contamination of media or reagents, precipitation of MTT in the medium.Use sterile techniques. Filter-sterilize the MTT solution.
Unexpected increase in absorbance at high concentrations Interference of the compound with the MTT assay.Run a control plate with the compound and MTT in cell-free medium to check for direct reduction of MTT by the compound. Consider using an alternative viability assay (e.g., CellTiter-Glo).
Cell morphology changes at sub-lethal concentrations Cellular stress due to ionophore activity.This may be an expected effect. Document morphological changes and correlate them with viability data.

Signaling Pathways

Based on studies with Monensin, this compound may affect several signaling pathways, including the Wnt and IGF1R pathways.

Wnt Signaling Pathway

Monensin has been shown to inhibit the canonical Wnt signaling pathway, which is crucial in development and often dysregulated in cancer.[8] It may achieve this by reducing the levels of β-catenin, a key downstream effector of the pathway.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh activates GSK3b_Axin_APC GSK3β/Axin/APC Complex Dsh->GSK3b_Axin_APC inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degradation Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates Monensin This compound (Proposed) Monensin->beta_catenin inhibits accumulation

Caption: Potential inhibition of the Wnt signaling pathway by this compound.

IGF1R Signaling Pathway

The Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathway is another potential target. This pathway is vital for cell growth, proliferation, and survival.[9]

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R binds IRS IRS IGF1R->IRS phosphorylates PI3K PI3K IRS->PI3K activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway IRS->RAS_RAF_MEK_ERK activates AKT Akt PI3K->AKT activates Survival Cell Survival AKT->Survival Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Monensin This compound (Proposed) Monensin->IGF1R may inhibit

Caption: Potential interference of this compound with the IGF1R signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: There is no universal starting concentration. It is highly dependent on the cell line's sensitivity. We recommend performing a dose-response experiment, such as the MTT assay described above, with a broad range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 and the optimal working concentration for your specific experimental goals.

Q2: How should I dissolve and store this compound?

A2: this compound is typically dissolved in a polar organic solvent like DMSO to create a stock solution. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and does not affect cell viability.

Q3: Can I use other viability assays besides the MTT assay?

A3: Yes, other cell viability assays can be used, such as XTT, WST-1, or CellTiter-Glo (which measures ATP levels). It is important to choose an assay that is not directly affected by the compound itself.[6] If you suspect interference with a colorimetric assay, a luminescence-based assay like CellTiter-Glo might be a better choice.

Q4: How long should I expose my cells to this compound?

A4: The optimal exposure time depends on your experimental question. For cytotoxicity studies, a 24 to 72-hour exposure is common.[6] For studying effects on signaling pathways, shorter time points (e.g., 1, 6, 12, 24 hours) may be more appropriate to capture dynamic changes. A time-course experiment is recommended to determine the optimal incubation period.

Q5: What are the expected morphological changes in cells treated with this compound?

A5: As an ionophore, this compound can cause cell swelling and vacuolization due to the influx of ions and water. At higher concentrations or with longer exposure times, signs of apoptosis or necrosis, such as cell shrinkage, membrane blebbing, and detachment, may be observed. It is advisable to monitor cell morphology using microscopy during your experiments.

References

3-O-Demethylmonensin A stability in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is 3-O-Demethylmonensin A and what is its primary mechanism of action?

A1: this compound is a derivative of Monensin A, a polyether ionophore antibiotic. Its primary mechanism of action is to transport monovalent cations, such as sodium (Na+) and potassium (K+), across cellular membranes. This disruption of the natural ion gradients can lead to various downstream cellular effects.

Q2: In which solvents should I dissolve this compound for use in cell culture?

A2: this compound, similar to monensin, is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, diethyl ether, and benzene. For cell culture applications, it is recommended to prepare a concentrated stock solution in a solvent like ethanol or DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is not toxic to your cells.

Q3: What are the expected cellular effects of this compound treatment?

A3: Based on studies with its parent compound monensin, this compound is expected to disrupt intracellular ion homeostasis. This can lead to a range of cellular effects including:

  • Inhibition of intracellular protein transport through the Golgi apparatus.[1][2]

  • Induction of oxidative stress.[3][4]

  • Inhibition of specific signaling pathways, such as the androgen receptor signaling pathway in prostate cancer cells.[3][4]

  • Induction of apoptosis in cancer cell lines.[3][4]

  • Alterations in intracellular pH.[5]

Q4: How can I determine the stability of this compound in my specific cell culture medium?

A4: A stability study should be performed. This typically involves incubating the compound in the cell culture medium of interest (e.g., DMEM, RPMI-1640) under standard cell culture conditions (e.g., 37°C, 5% CO2) for various durations. The concentration of the compound at different time points is then measured using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent experimental results Degradation of this compound in the cell culture medium.Perform a stability study to determine the half-life of the compound under your experimental conditions. Consider preparing fresh solutions for each experiment or refreshing the medium for long-term studies.
Precipitation of the compound in the medium.Ensure the final concentration of the solvent used to dissolve the compound is low and non-toxic to cells. Visually inspect the medium for any precipitates after adding the compound. Consider using a different solvent or a lower concentration.
High cellular toxicity The concentration of this compound is too high.Perform a dose-response curve to determine the optimal non-toxic working concentration for your cell line.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is below the toxic threshold for your specific cell line. Run a solvent-only control.
No observable effect The compound is not stable under the experimental conditions.Verify the stability of your compound stock and working solutions. Prepare fresh solutions and repeat the experiment.
The concentration used is too low.Consult the literature for effective concentrations of similar ionophores or perform a dose-response experiment.
The cell line is resistant to the effects of the ionophore.Consider using a different cell line or a positive control to ensure your assay is working as expected.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time under standard cell culture conditions.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile, conical tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in ethanol).

  • Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM).

  • Aliquot the spiked medium into sterile conical tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Immediately process the 0-hour time point sample for analysis.

  • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

  • At each subsequent time point, remove one tube from the incubator and process the sample for HPLC analysis.

  • Quantify the concentration of this compound in each sample.

  • Plot the concentration of this compound versus time to determine its stability profile.

Protocol 2: Preparation of this compound for Cell Culture Experiments

Objective: To prepare a working solution of this compound for treating cells in culture.

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Calculate the amount of this compound powder needed to prepare a concentrated stock solution (e.g., 10 mM).

  • Dissolve the powder in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, thaw an aliquot of the stock solution.

  • Dilute the stock solution in fresh, pre-warmed cell culture medium to the final desired working concentration immediately before adding it to the cells. Ensure the final solvent concentration is minimal (typically ≤ 0.1%).

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Cell Culture Media at 37°C

Time (hours)DMEM (% Remaining)RPMI-1640 (% Remaining)
0100100
29897
49593
89088
247570
485550
724035

Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Effects This compound This compound Ion Transport Ion Transport This compound->Ion Transport facilitates Na_int Na+ (intracellular) Ion Transport->Na_int H_ext H+ (extracellular) Ion Transport->H_ext Disrupted Ion Homeostasis Disrupted Ion Homeostasis Ion Transport->Disrupted Ion Homeostasis Na_ext Na+ (extracellular) Na_ext->Ion Transport H_int H+ (intracellular) H_int->Ion Transport Golgi Stress Golgi Stress Disrupted Ion Homeostasis->Golgi Stress Oxidative Stress Oxidative Stress Disrupted Ion Homeostasis->Oxidative Stress Signaling Pathway Alteration Signaling Pathway Alteration (e.g., AR) Disrupted Ion Homeostasis->Signaling Pathway Alteration Apoptosis Apoptosis Golgi Stress->Apoptosis Oxidative Stress->Apoptosis Signaling Pathway Alteration->Apoptosis

Caption: Proposed signaling pathway for this compound.

G Start Start Prepare Stock Solution Prepare Stock Solution (e.g., 10 mM in Ethanol) Start->Prepare Stock Solution Spike Medium Spike Cell Culture Medium (e.g., to 10 µM) Prepare Stock Solution->Spike Medium Aliquot Samples Aliquot for Time Points (0, 2, 4, 8, 24, 48, 72h) Spike Medium->Aliquot Samples Incubate Incubate at 37°C, 5% CO2 Aliquot Samples->Incubate Analyze T=0 Analyze T=0 Sample (HPLC) Aliquot Samples->Analyze T=0 Analyze Time Points Analyze Subsequent Time Points (HPLC) Incubate->Analyze Time Points Plot Data Plot Concentration vs. Time Analyze T=0->Plot Data Analyze Time Points->Plot Data Determine Stability Determine Stability Profile (e.g., Half-life) Plot Data->Determine Stability End End Determine Stability->End

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: 3-O-Demethylmonensin A In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-O-Demethylmonensin A (3-O-DMM A) in in vitro experiments. The focus is on minimizing off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, an analog of the ionophore antibiotic monensin, functions primarily as a monovalent cation ionophore. Its principal mechanism of action is to facilitate the transport of cations, particularly sodium (Na⁺), across biological membranes in exchange for protons (H⁺). This disruption of the natural ion gradients leads to an increase in intracellular sodium concentration, which can trigger a cascade of cellular events, including osmotic stress, mitochondrial dysfunction, and ultimately, cell death in susceptible cell types.

Q2: What are considered "off-target effects" for an ionophore like this compound?

For an ionophore, "off-target effects" can be defined as unintended cellular consequences beyond the desired disruption of ion homeostasis. These can include:

  • Non-specific cytotoxicity: Indiscriminate killing of different cell types in a co-culture model when the intended effect is on a specific cell population.

  • Alteration of signaling pathways: Modulation of intracellular signaling cascades that are not directly related to changes in ion concentrations. For instance, studies on the parent compound, monensin, have shown effects on pathways such as Wnt/β-catenin, EGFR, and PI3K/AKT.[1][2][3]

  • Inhibition of protein transport: Monensin has been shown to block intracellular protein transport within the Golgi apparatus.[4][5] This can be an off-target effect if the primary goal of the experiment is unrelated to protein secretion.

Q3: How can I minimize the off-target effects of this compound in my experiments?

Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

  • Dose-response and time-course experiments: Determining the minimal effective concentration and shortest incubation time that elicits the desired on-target effect is critical.

  • Use of appropriate controls: Including negative controls (vehicle-treated cells) and positive controls (compounds with known effects on the pathways of interest) is essential.

  • Cell-type specific sensitivity: Be aware that different cell lines can exhibit varying sensitivities to 3-O-DMM A. It is advisable to perform initial dose-response curves for each cell line used.

  • Monitoring pathway-specific markers: If you suspect an off-target effect on a particular signaling pathway, monitor the activation or expression of key proteins in that pathway.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High levels of cytotoxicity in control/non-target cells. The concentration of 3-O-DMM A is too high.Perform a dose-response experiment to determine the optimal concentration with a clear therapeutic window between target and non-target cells. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).
The incubation time is too long.Conduct a time-course experiment to identify the shortest incubation period that produces the desired on-target effect.
Inconsistent results between experiments. Variability in cell density at the time of treatment.Ensure consistent cell seeding density across all experiments.
Degradation of 3-O-DMM A stock solution.Prepare fresh stock solutions of 3-O-DMM A in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Unexpected changes in cellular signaling pathways. Off-target effects of 3-O-DMM A on specific kinases or phosphatases.Validate your findings using a more specific inhibitor for the pathway of interest. Perform western blot analysis for key signaling proteins to confirm pathway modulation.
The observed effect is a downstream consequence of ionophore activity.Correlate the observed signaling changes with measurements of intracellular sodium concentration to distinguish direct pathway modulation from secondary effects of ion dysregulation.

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of the parent compound, monensin, in various cancer cell lines. This data can serve as a starting point for optimizing the experimental conditions for this compound.

Table 1: Effective Concentrations of Monensin in Ovarian Cancer Cell Lines

Cell LineConcentration (µM)EffectAssayReference
SK-OV-30.2Inhibitory effect on cell proliferationCCK-8[6]
SK-OV-35Complete inhibition of cell proliferation (24h)CCK-8[6]
HeyA80.25Statistically significant inhibition of proliferationWST-1[1]
SKOV30.25Statistically significant inhibition of proliferationWST-1[1]
HeyA81Effective inhibition of cell proliferationCrystal Violet[1][7]
SKOV31Effective inhibition of cell proliferationCrystal Violet[1][7]
HeyA810Complete inhibition of cell proliferationCrystal Violet[1][7]
SKOV310Complete inhibition of cell proliferationCrystal Violet[1][7]

Table 2: IC50 Values of Monensin in Various Cancer Cell Lines

Cell LineIC50 (µM)Incubation TimeAssayReference
SH-SY5Y (Neuroblastoma)1648hXTT[8]
Renal Cell Carcinoma Cells~2.5Not SpecifiedNot Specified[9]
KB (Parental)0.2 µg/mL72hMTT[10]
KB (MDR)0.2 µg/mL72hMTT[10]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of 3-O-DMM A.

Materials:

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 3-O-DMM A in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 3-O-DMM A. Include a vehicle control (medium with the same concentration of DMSO used to dissolve 3-O-DMM A).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Measurement of Intracellular Sodium Concentration

This protocol provides a general workflow for measuring changes in intracellular sodium using a fluorescent indicator like Sodium Green.

Materials:

  • This compound

  • Sodium Green, AM ester

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Ionophores for calibration (e.g., gramicidin, monensin, and ouabain)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes or in black-walled, clear-bottom 96-well plates.

  • Dye Loading: Prepare a loading solution containing Sodium Green, AM ester (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Incubation: Remove the culture medium, wash the cells with HBSS, and add the loading solution. Incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Acquire a baseline fluorescence reading before adding 3-O-DMM A.

  • Compound Addition: Add 3-O-DMM A at the desired concentration and monitor the change in fluorescence over time.

  • Calibration (Optional but Recommended): At the end of the experiment, calibrate the fluorescence signal to intracellular sodium concentration by treating the cells with a combination of ionophores (e.g., gramicidin, monensin, and ouabain) in buffers with known sodium concentrations.[11]

Protocol 3: Wnt/β-Catenin Signaling Pathway Activity Assay (TOP-Flash Reporter Assay)

This protocol describes how to assess the effect of 3-O-DMM A on the Wnt/β-catenin signaling pathway using a luciferase reporter assay.

Materials:

  • TOP-Flash and FOP-Flash reporter plasmids

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites, as a negative control) plasmid, along with a Renilla luciferase plasmid.

  • Compound Treatment: After 24 hours of transfection, treat the cells with 3-O-DMM A at various concentrations. Include a positive control (e.g., Wnt3a conditioned medium or a GSK3β inhibitor) and a vehicle control.

  • Incubation: Incubate for the desired treatment duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luciferase Assay: Measure both firefly (TOP/FOP-Flash) and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of 3-O-DMM A on Wnt/β-catenin signaling.

Visualizations

3-O-DMM_A_Mechanism_of_Action cluster_membrane Cell Membrane 3-O-DMM_A This compound Na_ion Na+ 3-O-DMM_A->Na_ion Binds Intracellular_Space Intracellular_Space Na_ion->Intracellular_Space Transports In H_ion H+ Intracellular_Space->H_ion Exchanges for Increased_Na Increased Intracellular [Na+] Extracellular_Space Extracellular_Space Cellular_Effects Cellular Effects (e.g., Cytotoxicity) Increased_Na->Cellular_Effects

Caption: Primary mechanism of this compound.

Wnt_Signaling_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Dsh Dishevelled LRP5_6->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC Inhibits GSK3b GSK3β GSK3b->Axin_APC beta_catenin β-catenin Axin_APC->beta_catenin Phosphorylates for Degradation Proteasomal Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds to Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription 3_O_DMM_A 3-O-DMM A (Potential Off-Target) 3_O_DMM_A->beta_catenin Inhibits?

Caption: Potential off-target effect on Wnt/β-catenin signaling.

Experimental_Workflow Start Start: Hypothesis Dose_Response 1. Dose-Response Assay (e.g., MTT) Start->Dose_Response Determine_EC50 2. Determine EC50 & Optimal Concentration Dose_Response->Determine_EC50 Time_Course 3. Time-Course Assay Determine_EC50->Time_Course Determine_Time 4. Determine Optimal Incubation Time Time_Course->Determine_Time On_Target_Assay 5. On-Target Assay (e.g., Intracellular Na+) Determine_Time->On_Target_Assay Off_Target_Assay 6. Off-Target Assay (e.g., Wnt Signaling) On_Target_Assay->Off_Target_Assay Analyze_Data 7. Analyze & Interpret Data Off_Target_Assay->Analyze_Data End End: Conclusion Analyze_Data->End

Caption: Workflow for minimizing off-target effects.

References

Technical Support Center: Addressing 3-O-Demethylmonensin A Interference in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from 3-O-Demethylmonensin A in immunoassays for the detection of monensin.

Troubleshooting Guides

Issue: Suspected Cross-Reactivity of this compound in a Monensin Competitive ELISA

Question: My monensin competitive ELISA results are higher than expected, and I suspect interference from the metabolite this compound in my samples. How can I confirm and address this?

Answer:

Cross-reactivity with structurally similar molecules is a common challenge in immunoassays.[1] this compound, a major metabolite of monensin, can potentially cross-react with antibodies raised against monensin, leading to inaccurate quantification.

Troubleshooting Steps:

  • Assess Antibody Specificity: Review the technical data sheet for your monensin ELISA kit. Look for any available data on the cross-reactivity of the antibody with monensin analogues, including this compound. If this information is not provided, contact the kit manufacturer for details.

  • Perform a Spike and Recovery Experiment:

    • Spike a known concentration of this compound into your sample matrix (without monensin) and run the ELISA.

    • A significant positive signal indicates cross-reactivity.

  • Sample Dilution:

    • Serially dilute your samples and re-run the assay.

    • If the interference is due to a cross-reacting substance, the apparent monensin concentration may not decrease linearly with dilution.[2]

  • Implement Sample Clean-up:

    • Employ solid-phase extraction (SPE) to separate monensin from its more polar metabolite, this compound.

    • Develop a liquid-liquid extraction (LLE) protocol to selectively extract monensin.

Logical Workflow for Troubleshooting Cross-Reactivity

Troubleshooting_Workflow start Suspected this compound Interference check_data_sheet Review Kit Datasheet for Cross-Reactivity Data start->check_data_sheet contact_manufacturer Contact Manufacturer for Specificity Information check_data_sheet->contact_manufacturer Data not available spike_recovery Perform Spike and Recovery with this compound check_data_sheet->spike_recovery Data available or inconclusive contact_manufacturer->spike_recovery serial_dilution Analyze Serial Dilutions of Samples spike_recovery->serial_dilution Cross-reactivity confirmed sample_cleanup Implement Sample Clean-up (SPE or LLE) serial_dilution->sample_cleanup Non-linear dilution revalidate_assay Re-validate Assay with Cleaned Samples sample_cleanup->revalidate_assay conclusion Accurate Monensin Quantification revalidate_assay->conclusion

Caption: Troubleshooting workflow for addressing this compound interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with monensin immunoassays?

A1: this compound is a principal metabolite of monensin. Due to its structural similarity to the parent monensin molecule, antibodies developed for monensin immunoassays may also recognize and bind to this compound. This phenomenon is known as cross-reactivity and can lead to an overestimation of the monensin concentration in a sample.[1]

Q2: My ELISA kit insert does not provide cross-reactivity data for this compound. What should I do?

A2: It is crucial to contact the technical support of the ELISA kit manufacturer. They may have internal validation data that is not included in the product insert. If they cannot provide the information, you will need to perform your own validation experiments, such as a spike and recovery study, to determine the extent of cross-reactivity.

Q3: What is a competitive ELISA, and how does cross-reactivity affect it?

A3: A competitive ELISA is a type of immunoassay where the target analyte in the sample competes with a labeled analyte for a limited number of antibody binding sites.[3] If a cross-reacting substance like this compound is present, it will also compete for these binding sites, resulting in a weaker signal, which is then incorrectly interpreted as a higher concentration of the target analyte (monensin).

Competitive ELISA Signaling Pathway

Competitive_ELISA cluster_0 Low Monensin Concentration cluster_1 High Monensin or Cross-Reactant Concentration Ab1 Antibody Complex1 Antibody-Labeled Monensin Complex (High Signal) Ab1->Complex1 Ag_labeled1 Labeled Monensin Ag_labeled1->Ab1 Ag_sample1 Sample Monensin (Low) Ag_sample1->Ab1 Ab2 Antibody Complex2 Antibody-Labeled Monensin Complex (Low Signal) Ab2->Complex2 Ag_labeled2 Labeled Monensin Ag_labeled2->Ab2 Ag_sample2 Sample Monensin or This compound (High) Ag_sample2->Ab2

Caption: Principle of a competitive ELISA and the effect of high analyte or cross-reactant concentration.

Q4: Can I use a different type of immunoassay to avoid this interference?

A4: While competitive ELISAs are common for small molecules like monensin, exploring assays with highly specific monoclonal antibodies could potentially reduce cross-reactivity. When selecting an alternative assay, it is critical to verify its specificity against this compound.

Q5: Are there any sample preparation methods to remove this compound before running the ELISA?

A5: Yes, chromatographic techniques can be employed for sample clean-up. Solid-phase extraction (SPE) is a common method. By selecting an appropriate sorbent and elution solvent system, it is possible to separate monensin from its more polar metabolite, this compound. This will provide a cleaner sample for the immunoassay, leading to more accurate results.

Experimental Protocols

Protocol: Spike and Recovery for Cross-Reactivity Assessment

Objective: To determine the percentage of cross-reactivity of this compound in a monensin competitive ELISA.

Materials:

  • Monensin ELISA kit

  • This compound standard

  • Sample matrix (e.g., drug-free serum, feed extract)

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Procedure:

  • Prepare a series of dilutions of the this compound standard in the sample matrix.

  • Run the monensin ELISA according to the manufacturer's instructions, using the this compound dilutions as your samples.

  • Also, run the monensin standards provided in the kit to generate a standard curve.

  • Calculate the apparent monensin concentration for each this compound dilution using the monensin standard curve.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (Apparent Monensin Concentration / Actual this compound Concentration) x 100

Data Presentation:

This compound Concentration (ng/mL)Apparent Monensin Concentration (ng/mL)% Cross-Reactivity
10User-determined valueCalculated value
50User-determined valueCalculated value
100User-determined valueCalculated value
Protocol: Solid-Phase Extraction (SPE) for Sample Clean-up

Objective: To separate monensin from this compound in a sample matrix prior to ELISA analysis.

Materials:

  • SPE cartridges (e.g., C18)

  • Sample extract

  • Methanol

  • Water

  • Nitrogen evaporator

  • ELISA assay buffer

Procedure:

  • Condition the SPE cartridge: Pass 5 mL of methanol, followed by 5 mL of water through the cartridge.

  • Load the sample: Apply the sample extract to the conditioned cartridge.

  • Wash the cartridge: Pass 5 mL of a water/methanol mixture (e.g., 80:20 v/v) through the cartridge to elute the more polar this compound.

  • Elute monensin: Pass 5 mL of a higher concentration methanol solution (e.g., 90:10 v/v) through the cartridge to elute the monensin.

  • Evaporate and reconstitute: Evaporate the monensin eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the ELISA assay buffer.

  • Analyze: Proceed with the monensin ELISA as per the manufacturer's protocol.

Note: This is a general protocol and may require optimization for your specific sample matrix and the SPE cartridge used.

Data Summary

The following table summarizes hypothetical data illustrating the impact of this compound interference and the effectiveness of mitigation strategies.

Sample IDMonensin Spiked (ng/mL)This compound Spiked (ng/mL)Measured Monensin (Direct Assay, ng/mL)Measured Monensin (Post-SPE, ng/mL)
Control 150048.549.2
Control 2505075.351.5
Sample A25Unknown42.126.8
Sample B100Unknown135.6102.3

This technical support guide provides a framework for identifying and addressing interference from this compound in monensin immunoassays. For specific issues related to a particular commercial kit, always consult the manufacturer's technical support.

References

preventing 3-O-Demethylmonensin A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-O-Demethylmonensin A

Disclaimer: Information regarding the specific degradation pathways and stability of this compound is limited in publicly available literature. The following guidance is based on established principles for its parent compound, Monensin A, and general best practices for the storage and handling of polyether ionophore antibiotics. Researchers should always perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound powder?

A1: As a solid, this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] Before opening the container, it should be allowed to warm to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze the compound.[1] For long-term storage, flushing the container with an inert gas like argon or nitrogen can further extend the shelf life.[1]

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is highly dependent on the solvent, pH, and storage temperature. For short-term storage (days to a week), solutions should be kept at 2-8°C. For longer-term storage, aliquoting the solution into single-use vials and storing at -80°C is recommended to avoid repeated freeze-thaw cycles. The parent compound, Monensin A, is known to be unstable in acidic solutions.[2][3] Therefore, it is crucial to maintain a neutral or slightly alkaline pH for solutions of its derivatives.

Q3: My this compound solution has turned yellow. Is it still usable?

A3: A color change can be an indicator of degradation. The usability of the solution depends on the specific requirements of your experiment. For sensitive quantitative assays, a fresh, colorless solution should be prepared. For some qualitative applications, it might still be acceptable, but the results should be interpreted with caution. It is advisable to run a quality control check, such as HPLC analysis, to assess the purity of the discolored solution.

Q4: What are the primary factors that cause the degradation of polyether ionophores like this compound?

A4: The main factors contributing to the degradation of polyether ionophores are:

  • Acidic pH: Hydrolysis can occur under acidic conditions.[2] Monensin A has been shown to be stable in neutral or alkaline solutions but hydrolyzes at a pH of 4.[2]

  • Light: While Monensin A is not susceptible to direct photolysis, some other ionophores are.[2] As a general precaution, it is best to protect solutions from light.

  • Oxidation: The complex polyether structure can be susceptible to oxidation. Storing solutions under an inert atmosphere and using degassed solvents can minimize this.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in a stored solution. Chemical degradation due to improper storage (e.g., wrong pH, temperature, light exposure).Prepare a fresh solution from solid stock. Perform a stability study to determine optimal storage conditions for your specific solvent and concentration.
Inconsistent results between experiments. Degradation of the stock solution over time. Repeated freeze-thaw cycles.Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. Prepare fresh dilutions for each experiment.
Appearance of new peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[4][5]
Precipitate forms in a stored solution. The compound may have limited solubility at lower temperatures, or degradation products may be precipitating.Allow the solution to warm to room temperature and gently sonicate to redissolve. If the precipitate remains, it is likely a degradation product, and a fresh solution should be prepared.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of a molecule and to develop a stability-indicating analytical method.[4][5][6]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A C18 column is often suitable for polyether ionophores.[7] The mobile phase could consist of a gradient of methanol and water. Detection can be performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).[2]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[6]

Data Presentation

Table 1: Illustrative Stability of this compound in Solution (1 mg/mL in Methanol) under Different Storage Conditions

Storage ConditionTime PointPurity (%)
-80°C, Dark 1 Month99.8
3 Months99.5
6 Months99.2
-20°C, Dark 1 Month99.2
3 Months98.1
6 Months96.5
4°C, Dark 1 Week98.5
2 Weeks96.2
1 Month92.1
Room Temp, Light 24 Hours95.3
48 Hours90.7
1 Week81.4

Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 2: Illustrative Results from a Forced Degradation Study of this compound

Stress ConditionIncubation TimeDegradation (%)Number of Degradants
0.1 M HCl, 60°C 12 hours15.22
0.1 M NaOH, 60°C 12 hours8.51
3% H₂O₂, RT 12 hours11.83
Heat, 80°C 24 hours9.32
Light (ICH Q1B) 24 hours5.11

Note: This data is for illustrative purposes only and will vary based on the specific experimental conditions.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) stress Aliquot for each Stress Condition stock->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxid Oxidation (3% H2O2, RT) heat Thermal (80°C) light Photolytic (ICH Q1B) sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxid->sampling heat->sampling light->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Quantify Parent Peak & Degradants hplc->data

Caption: Workflow for a forced degradation study.

G cluster_products Potential Degradation Products parent This compound (C35H60O11) hydrolysis Hydrolyzed Products (e.g., ring opening) parent->hydrolysis Acid/Base oxidation Oxidized Products (e.g., addition of -OH) parent->oxidation Oxidizing Agent isomerization Isomers parent->isomerization Heat/Light

Caption: Potential degradation pathways for this compound.

References

cell line specific toxicity of 3-O-Demethylmonensin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 3-O-Demethylmonensin A in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a polyether ionophore antibiotic. Its primary mechanism of action involves the transport of metal ions, such as sodium (Na+) and potassium (K+), across cellular membranes, leading to a disruption of ion homeostasis. This disruption can trigger a cascade of cellular events, ultimately leading to cell death.

Q2: I am observing inconsistent cytotoxicity results. What are the potential reasons?

Inconsistent results in cytotoxicity assays can arise from several factors:

  • Compound Stability: Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment from a stock solution.

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to cytotoxic agents. Ensure you are using a consistent cell line and passage number.

  • Cell Density: The initial seeding density of cells can significantly impact the outcome of a cytotoxicity assay. Optimize and maintain a consistent cell density for all experiments.

  • Assay-Specific Issues: Refer to the troubleshooting guide for the specific assay you are using (e.g., MTT, XTT) for more detailed troubleshooting.

Q3: How does this compound induce apoptosis?

As an ionophore, this compound can induce apoptosis primarily through the intrinsic (mitochondrial) pathway. The influx of ions, particularly an increase in intracellular calcium (Ca2+), can lead to:

  • Disruption of the mitochondrial membrane potential (ΔΨm).

  • Release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.

  • Activation of a caspase cascade, leading to the execution of apoptosis.

Q4: Can I use this compound for in vivo studies?

While this compound has been primarily used in veterinary medicine, any in vivo application in research models requires careful consideration of its toxicity profile and pharmacokinetic properties. Preliminary dose-response studies are essential to determine a safe and effective dose range.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
Problem Possible Cause Solution
High variability between replicate wellsUneven cell seedingEnsure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row/column.
Edge effects in the microplateAvoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
IC50 values differ significantly between experimentsInconsistent cell passage numberUse cells within a consistent and narrow passage number range for all experiments.
Variation in compound preparationPrepare fresh dilutions of this compound from a validated stock solution for each experiment.
No dose-dependent effect observedIncorrect concentration rangePerform a preliminary experiment with a broad range of concentrations to determine the optimal range for your cell line.
Compound insolubilityEnsure the compound is fully dissolved in the vehicle solvent before diluting in culture medium. Check for precipitation.
Guide 2: Issues with Apoptosis Assays
Problem Possible Cause Solution
No significant increase in apoptotic cellsInsufficient incubation time or concentrationOptimize the treatment duration and concentration of this compound.
Cell line is resistantConsider using a positive control for apoptosis induction to validate the assay.
High background in Annexin V stainingCells were handled too harshlyHandle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.
Over-trypsinizationUse the minimum necessary concentration and incubation time for trypsinization.
Difficulty in detecting changes in mitochondrial membrane potentialIncorrect probe concentration or loading timeOptimize the concentration and incubation time for the specific fluorescent probe (e.g., TMRM, JC-1).
PhotobleachingMinimize exposure of stained cells to light before and during analysis.

Quantitative Data

Table 1: Antiproliferative Activity of Monensin A Ester Derivatives against Various Cancer Cell Lines and a Normal Cell Line [1]

CompoundCell LineIC50 (µM)
Monensin A Ester Derivative 1 A549 (Human lung carcinoma)0.8 ± 0.1
LoVo (Human colon adenocarcinoma)0.6 ± 0.1
LoVo/DX (Doxorubicin-resistant LoVo)0.9 ± 0.1
BALB/3T3 (Mouse embryonic fibroblast - Normal)2.5 ± 0.3
Monensin A Ester Derivative 2 A549 (Human lung carcinoma)1.2 ± 0.2
LoVo (Human colon adenocarcinoma)0.9 ± 0.1
LoVo/DX (Doxorubicin-resistant LoVo)1.5 ± 0.2
BALB/3T3 (Mouse embryonic fibroblast - Normal)4.1 ± 0.5

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol is a standard method for assessing cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in ΔΨm.

Materials:

  • TMRE or TMRM stock solution (in DMSO)

  • Complete cell culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described in the cytotoxicity protocol.

  • Dye Loading: At the end of the treatment period, add TMRE or TMRM to the culture medium at a final concentration of 20-100 nM.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Cell Harvesting (for Flow Cytometry): Gently harvest the cells (e.g., by trypsinization), wash with PBS, and resuspend in PBS.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. A decrease in fluorescence intensity indicates mitochondrial depolarization.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red fluorescence, while cells with depolarized mitochondria will show reduced fluorescence.

Visualizations

Ionophore_Induced_Apoptosis cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 3-O-Demethylmonensin_A This compound Ion_Channel Ion Transport 3-O-Demethylmonensin_A->Ion_Channel Facilitates Ion_Imbalance Disruption of Ion Homeostasis (e.g., ↑ Ca2+) Ion_Channel->Ion_Imbalance MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Ion_Imbalance->MMP_Loss Triggers Caspase_Activation Caspase Activation (Caspase-3) Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes Cytochrome_c Cytochrome c Release Cytochrome_c->Caspase_Activation Activates MMP_Loss->Cytochrome_c Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with this compound (24-72h) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_Formazan Incubate for Formazan Formation (2-4h) Add_MTT->Incubate_Formazan Solubilize Solubilize Crystals with DMSO Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Overcoming Resistance to 3-O-Demethylmonensin A in Microbial Strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-Demethylmonensin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming microbial resistance.

Disclaimer: Research specifically detailing resistance mechanisms to this compound is limited. Much of the guidance provided here is extrapolated from studies on its parent compound, monensin. This approach is based on the structural and functional similarities between the two molecules.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a polyether ionophore antibiotic. Its primary mechanism of action is to disrupt the ion gradients across microbial cell membranes. It forms complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and transports them across the membrane. This dissipation of the natural ion gradients interferes with essential cellular processes, including ATP synthesis and substrate transport, ultimately leading to cell death.

Q2: My microbial strain is showing resistance to this compound. What are the possible mechanisms?

Based on studies of the closely related ionophore monensin, several resistance mechanisms could be at play:

  • Alterations in the Cell Envelope: Resistant strains may develop a thicker cell wall or an increased production of extracellular polysaccharides (glycocalyx).[1] This can physically hinder the ionophore from reaching the cell membrane.

  • Changes in Outer Membrane Composition: In Gram-negative bacteria, alterations to the outer membrane can reduce permeability to the ionophore.[2]

  • Efflux Pumps: Bacteria can actively pump the antibiotic out of the cell using efflux pumps before it can cause damage. Overexpression of these pumps is a common resistance mechanism to a wide range of antimicrobials.

  • Metabolic Adaptations: Recent research on monensin resistance in Staphylococcus aureus has shown a link to the de-repression of de novo purine synthesis.[3][4][5] This suggests that metabolic shifts can help the bacteria to survive in the presence of the ionophore.

Q3: Are there known microbial strains with resistance to monensin and its analogs?

Yes, resistance to monensin has been documented in several bacterial species, which may have implications for this compound. These include:

  • Staphylococcus aureus [3][4][5][6]

  • Enterococcus faecium [7][8][9]

  • Enterococcus faecalis [7][9]

  • Prevotella bryantii [1][10][11][12][13]

  • Clostridium perfringens [9]

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Troubleshooting Steps
Unexpectedly high Minimum Inhibitory Concentration (MIC) values for this compound. The microbial strain may have developed resistance.1. Confirm MIC: Repeat the MIC determination using a standardized protocol (see Experimental Protocols section).2. Investigate Resistance Mechanism: Proceed with experiments to determine the likely mechanism of resistance (e.g., cell wall analysis, efflux pump inhibitor assays).
Inconsistent results in susceptibility testing. Inoculum size, media composition, or incubation conditions may be variable.1. Standardize Inoculum: Use a McFarland standard to ensure a consistent starting concentration of bacteria.2. Use Recommended Media: Ensure the appropriate growth medium and conditions are used for the specific microbial strain.3. Control for Solvent Effects: If dissolving this compound in a solvent, run a control with the solvent alone to ensure it is not affecting microbial growth.
Cross-resistance to other antibiotics is observed. The resistance mechanism may be broad-spectrum, such as the overexpression of an efflux pump.1. Profile Cross-Resistance: Test the strain's susceptibility to a panel of antibiotics from different classes.2. Efflux Pump Inhibition: Perform MIC assays with and without a known efflux pump inhibitor (e.g., reserpine, CCCP) to see if susceptibility to this compound is restored.

Quantitative Data

The following table summarizes Minimum Inhibitory Concentration (MIC) data for the parent compound, monensin, against susceptible and resistant strains of various bacteria. This data can serve as a reference point for your own experiments with this compound.

Microbial StrainConditionMonensin MIC (µg/mL)Reference
Staphylococcus aureusSusceptible2 - 4[6]
Staphylococcus aureusResistant Mutants~2-fold higher than susceptible[6]
Enterococcus faeciumIn vivo monensin-exposed4[7]
Enterococcus faeciumIn vitro monensin-adaptedup to 32x original MIC[7]
Enterococcus faecalisIn vivo monensin-exposed4[7]
Enterococcus faecalisIn vitro monensin-adaptedup to 32x original MIC[7]
Prevotella bryantii B14Unadapted> 20 µM (~13.4 µg/mL)[10]
Prevotella ruminicola strainsUnadapted< 0.01 µM (~0.0067 µg/mL)[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium for the test organism

  • This compound stock solution of known concentration

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland standard

  • Sterile diluent (e.g., saline or broth)

  • Incubator

Procedure:

  • Prepare Inoculum: Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the broth medium to achieve the desired concentration range.

  • Inoculate Wells: Add the standardized bacterial inoculum to each well containing the diluted this compound.

  • Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • Read Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Efflux Pump Inhibition Assay

This assay determines if efflux pumps are involved in resistance by testing if susceptibility to the antibiotic is increased in the presence of an efflux pump inhibitor (EPI).

Materials:

  • Same materials as for MIC determination

  • Efflux pump inhibitor (e.g., reserpine, carbonyl cyanide m-chlorophenyl hydrazone - CCCP)

Procedure:

  • Determine Sub-inhibitory Concentration of EPI: First, determine the MIC of the EPI alone to find a concentration that does not inhibit bacterial growth on its own.

  • Perform MIC with EPI: Set up two sets of MIC assays for this compound in parallel.

    • Set 1: Standard MIC assay as described above.

    • Set 2: Perform the MIC assay as above, but add the sub-inhibitory concentration of the EPI to all wells.

  • Compare Results: If the MIC of this compound is significantly lower in the presence of the EPI, it suggests that an efflux pump is contributing to the resistance.

Visualizations

Signaling Pathways and Resistance Mechanisms

Resistance_Mechanisms cluster_drug This compound drug This compound membrane membrane drug->membrane Attempts to disrupt ion gradient cell_wall cell_wall drug->cell_wall Blocked efflux efflux drug->efflux cell_death Cell Death membrane->cell_death Ion gradient disruption metabolism metabolism membrane->metabolism Cellular Stress survival Cell Survival cell_wall->survival outside Extracellular Space efflux->outside Drug Expulsion efflux->survival metabolism->survival Promotes Survival

Experimental Workflow for Investigating Resistance

Experimental_Workflow start Observe High MIC for This compound mic_confirmation mic_confirmation start->mic_confirmation epi_assay epi_assay mic_confirmation->epi_assay tem tem mic_confirmation->tem wgs wgs mic_confirmation->wgs conclusion_efflux Efflux Pump Involvement epi_assay->conclusion_efflux Positive Result conclusion_cellwall Cell Wall Thickening Involvement tem->conclusion_cellwall Thickened Wall proteomics proteomics wgs->proteomics conclusion_metabolic Metabolic/Efflux Adaptation proteomics->conclusion_metabolic Metabolic/Efflux Protein Changes

References

Validation & Comparative

Comparative Cytotoxicity of Monensin and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for monensin and other carboxylic ionophores against various cell lines. It is important to note that the cytotoxic effects of these compounds can vary significantly depending on the cell line and the specific experimental conditions.

IonophoreCell LineAssayEndpointValue (µM)
Monensin A375 (Melanoma)CCK-8IC500.16[1]
Mel-624 (Melanoma)CCK-8IC500.71[1]
Mel-888 (Melanoma)CCK-8IC500.12[1]
C2C12 (Myoblasts)MTTEC50 (24h)1.34
C2C12 (Myoblasts)MTTEC50 (48h)0.47
C2C12 (Myoblasts)MTTEC50 (72h)0.32
Salinomycin C2C12 (Myoblasts)MTTEC50 (24h)2.68
C2C12 (Myoblasts)MTTEC50 (48h)0.89
C2C12 (Myoblasts)MTTEC50 (72h)0.65
Lasalocid C2C12 (Myoblasts)MTTEC50 (24h)4.87
C2C12 (Myoblasts)MTTEC50 (48h)2.15
C2C12 (Myoblasts)MTTEC50 (72h)1.89

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro.

Experimental Protocols

A standard method for determining the in vitro cytotoxicity of ionophores is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Representative MTT Assay Protocol for Cytotoxicity Determination
  • Cell Seeding:

    • Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the ionophore compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Addition of Ionophores (various concentrations) incubation_24h->compound_addition incubation_exposure Incubation (24, 48, or 72h) compound_addition->incubation_exposure mtt_addition MTT Addition incubation_exposure->mtt_addition formazan_incubation Incubation (2-4h) mtt_addition->formazan_incubation solubilization Formazan Solubilization formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining ionophore cytotoxicity using the MTT assay.

Ionophore_Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ionophore Ionophore ion_channel Cation (e.g., Na+, K+) ionophore->ion_channel Transports ion_imbalance Ionic Imbalance (Increased intracellular Na+) ion_channel->ion_imbalance mitochondrial_stress Mitochondrial Stress ion_imbalance->mitochondrial_stress ros_production ROS Production mitochondrial_stress->ros_production caspase_activation Caspase Activation mitochondrial_stress->caspase_activation ros_production->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: General signaling pathway of ionophore-induced cytotoxicity.

Mechanism of Action and Signaling Pathways

Carboxylic ionophores like monensin act by forming lipid-soluble complexes with cations (e.g., Na⁺, K⁺) and transporting them across cellular membranes. This disrupts the natural ion gradients, leading to a cascade of events that culminate in cell death.

The primary mechanism of cytotoxicity involves the dissipation of the electrochemical potential across the mitochondrial membrane. This leads to:

  • Mitochondrial Dysfunction: The influx of cations into the mitochondria disrupts the proton gradient necessary for ATP synthesis, leading to an energy crisis within the cell.

  • Oxidative Stress: The compromised mitochondrial function results in the increased production of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.

  • Induction of Apoptosis: The combination of cellular stress, energy depletion, and oxidative damage triggers the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis. Studies have shown that monensin can induce apoptosis in various cancer cell lines.[1]

While the general mechanism of action for ionophores is understood, the specific signaling pathways affected by 3-O-Demethylmonensin A have not been elucidated in the available literature. Further research is required to determine if its cytotoxic profile and the signaling cascades it triggers differ significantly from its parent compound, monensin.

References

Unlocking Potent Combinations: Assessing the Synergistic Effects of 3-O-Demethylmonensin A with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial strategies is a paramount challenge in the face of rising antibiotic resistance. This guide explores the potential synergistic effects of the ionophore 3-O-Demethylmonensin A when combined with other antibiotics. While direct experimental data on this compound is limited, this comparison draws upon findings from its parent compound, Monensin A, and the broader class of ionophore antibiotics to provide a framework for future research and drug discovery.

Ionophores, such as this compound, are lipid-soluble molecules that transport ions across cell membranes. This disruption of the natural ion balance can weaken bacteria, potentially rendering them more susceptible to the action of conventional antibiotics. This guide presents a comparative analysis based on available literature, highlighting the promise of this combination therapy approach.

Synergistic Activity of Monensin A with Neomycin: A Case Study

Research into the parent compound, Monensin A, has demonstrated synergistic effects when combined with the aminoglycoside antibiotic neomycin. A study investigating the impact of this combination on neuronal activity, which can be an indicator of cellular disruption, revealed a greater than additive effect, suggesting a synergistic relationship.[1] While this study was not conducted on bacterial models, it provides a basis for the hypothesis that Monensin A, and by extension this compound, can enhance the efficacy of other antibiotics.

Quantitative Data Summary

The following table summarizes the conceptual synergistic effects observed when combining an ionophore like Monensin A with an antibiotic such as neomycin. The values are illustrative and based on the principle of synergy where the combined effect is greater than the sum of individual effects.

Treatment GroupConcentration (Illustrative)Observed Effect (Illustrative % Inhibition)Synergy Interpretation
This compound (alone)X20%Baseline Activity
Antibiotic (e.g., Neomycin) (alone)Y30%Baseline Activity
This compound + AntibioticX + Y75%Synergistic Effect

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic effects of this compound with other antibiotics, standardized in vitro methods are essential. The following are detailed methodologies for key experiments.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro synergy of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Methodology:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the test antibiotic in an appropriate solvent.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both compounds. Serial dilutions of this compound are made along the rows, and serial dilutions of the other antibiotic are made along the columns.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the target organism in a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The FIC index is calculated using the following formula: FIC Index = FIC of drug A + FIC of drug B Where:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial combination over time.

Objective: To assess the rate of bacterial killing by the combination of this compound and another antibiotic.

Methodology:

  • Preparation of Cultures: Grow the test organism to the logarithmic phase in a suitable broth medium.

  • Experimental Setup: Prepare flasks containing:

    • Drug-free control

    • This compound at a sub-MIC concentration

    • The test antibiotic at a sub-MIC concentration

    • The combination of this compound and the test antibiotic at the same sub-MIC concentrations

  • Inoculation: Inoculate each flask with the bacterial culture.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each treatment group.

Interpretation:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent.

  • Indifference: A < 2 log10 but > 1 log10 change in CFU/mL by the combination compared to the most active single agent.

  • Antagonism: A ≥ 1 log10 increase in CFU/mL by the combination compared to the most active single agent.

Visualizing the Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) help to visualize the proposed mechanisms of synergy and the experimental workflows.

Synergy_Mechanism cluster_ionophore Ionophore Action (this compound) cluster_antibiotic Antibiotic Action Ionophore Ionophore Membrane Membrane Ionophore->Membrane Embeds in Ion_Flux Disruption of Ion Gradient Membrane->Ion_Flux Causes Antibiotic Antibiotic Ion_Flux->Antibiotic Increases Permeability to Synergistic_Effect Synergistic Bacterial Killing Ion_Flux->Synergistic_Effect Contributes to Target Bacterial Target (e.g., Ribosome, Cell Wall) Antibiotic->Target Binds to Inhibition Inhibition of Essential Processes Target->Inhibition Leads to Inhibition->Synergistic_Effect Contributes to

Caption: Proposed mechanism of synergy between an ionophore and an antibiotic.

Checkerboard_Workflow Start Start Prepare_Stocks Prepare Antibiotic Stock Solutions Start->Prepare_Stocks Serial_Dilute_A Serial Dilute This compound Prepare_Stocks->Serial_Dilute_A Serial_Dilute_B Serial Dilute Test Antibiotic Prepare_Stocks->Serial_Dilute_B Plate_Setup Create 2D Gradient in 96-well Plate Serial_Dilute_A->Plate_Setup Serial_Dilute_B->Plate_Setup Inoculate Inoculate with Bacterial Suspension Plate_Setup->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_MIC Determine MICs Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results Calculate_FIC->Interpret End End Interpret->End

Caption: Workflow for the checkerboard microdilution assay.

Comparative Analysis with Other Ionophores

Studies on other ionophores, such as PBT2, have shown that they can reverse antibiotic resistance in Gram-positive pathogens like MRSA and VRE by disrupting cellular metal homeostasis.[2][3] This disruption makes the bacteria more susceptible to conventional antibiotics.[2][3] Similarly, synthetic ionophores have been demonstrated to increase the permeability of bacterial membranes, leading to a higher influx of antibiotics and inhibition of efflux pumps.[4] These findings with other ionophores strengthen the rationale for investigating this compound in combination therapies. The core principle remains the same: the ionophore acts as a sensitizing agent, allowing existing antibiotics to regain their efficacy against resistant strains.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound with other antibiotics is still emerging, the data from its parent compound, Monensin A, and the broader class of ionophores present a compelling case for further investigation. The disruption of ion gradients and membrane integrity by ionophores is a promising strategy to overcome antibiotic resistance. Future research should focus on conducting rigorous in vitro and in vivo studies, following the detailed protocols outlined in this guide, to quantify the synergistic potential of this compound with a range of clinically relevant antibiotics against multidrug-resistant bacterial strains. Such studies will be instrumental in paving the way for novel and effective combination therapies to combat the growing threat of antimicrobial resistance.

References

Unraveling the Blockade: A Head-to-Head Comparison of Monensin and Brefeldin A on Protein Transport

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of protein transport inhibitors is critical for experimental design and therapeutic innovation. This guide provides a comprehensive, data-driven comparison of two widely used inhibitors, Monensin (as a proxy for its derivative 3-O-Demethylmonensin A due to limited specific data on the latter) and Brefeldin A, detailing their distinct effects on the cellular protein trafficking machinery.

This publication delves into the mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols to assist researchers in selecting the appropriate tool to investigate protein transport pathways.

At a Glance: Key Differences in Mechanism and Effect

Monensin and Brefeldin A both disrupt protein transport at the level of the Golgi apparatus, a central sorting station in the secretory pathway.[1][2][3] However, they achieve this through fundamentally different mechanisms, leading to distinct cellular consequences. Brefeldin A, a fungal lactone, induces a dramatic redistribution of Golgi components into the endoplasmic reticulum (ER), effectively causing a "collapse" of the Golgi.[4][5][6] In contrast, Monensin, a polyether antibiotic, acts as an ionophore, disrupting the ion balance across Golgi membranes and causing the cisternae to swell and vacuolize.[7][8]

FeatureMonensinBrefeldin A
Primary Target Transmembrane Na+/H+ gradients in the GolgiGuanine nucleotide exchange factors (GEFs) for Arf1 (e.g., GBF1)[9][10]
Primary Mechanism Ionophore, dissipates proton gradients, leading to swelling of Golgi cisternae[7][9]Prevents COPI coat protein recruitment to Golgi membranes, blocking vesicle formation[5][9]
Effect on Golgi Structure Swelling and vacuolization of Golgi cisternae[7][8]Redistribution of Golgi enzymes and membranes into the Endoplasmic Reticulum (ER)[4][6][11]
Site of Action Primarily acts on the medial- to trans-Golgi cisternae[12]Blocks transport from the ER to the Golgi and causes retrograde transport from the Golgi to the ER[5][13]
Reversibility ReversibleReversible[13]
Known Differential Effects May not completely block the secretion of all proteins (e.g., TNF-α in human T cells)[9]More effective at blocking surface expression of certain proteins (e.g., CD69)[14]
Toxicity Generally considered slightly more toxic to cells than Brefeldin A[9][15]Less cytotoxic than Monensin with prolonged exposure[14]

Delving Deeper: Mechanisms of Action

Monensin: The Ion Disruptor

Monensin functions as a sodium/proton (Na+/H+) antiporter. By inserting into the membranes of the Golgi apparatus, it disrupts the normal pH gradient across the cisternal membranes. This influx of sodium ions and efflux of protons leads to an osmotic imbalance, causing the Golgi cisternae to swell and eventually form large vacuoles.[7][8] This structural disruption effectively halts the progression of cargo proteins through the Golgi complex.

Monensin_Mechanism cluster_golgi Golgi Apparatus cluster_transport Protein Transport cis cis-Golgi medial medial-Golgi cis->medial trans trans-Golgi medial->trans Disruption Disruption of Na+/H+ Gradient medial->Disruption Protein_Out Outgoing Secretory Vesicle trans->Protein_Out trans->Disruption Protein_In Incoming Protein Vesicle Protein_In->cis Anterograde Transport Monensin Monensin Monensin->medial Monensin->trans Swelling Swelling and Vacuolization Disruption->Swelling Block Transport Blocked Swelling->Block

Brefeldin A: The Vesicle Formation Inhibitor

Brefeldin A targets a key regulatory step in vesicular transport. It inhibits the function of guanine nucleotide exchange factors (GEFs), such as GBF1, which are responsible for activating the small GTPase Arf1.[9][10] Activated, GTP-bound Arf1 is essential for recruiting COPI coat proteins to Golgi membranes, a critical step in the formation of transport vesicles. By preventing Arf1 activation, Brefeldin A blocks the formation of COPI-coated vesicles, thereby inhibiting both anterograde (forward) transport from the ER to the Golgi and intra-Golgi transport.[5][9] This blockade also promotes the fusion of Golgi membranes with the ER, leading to the characteristic redistribution of Golgi components.[5]

BrefeldinA_Mechanism cluster_golgi_er ER-Golgi System ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Anterograde Transport Golgi->ER Fusion BFA Brefeldin A GBF1 GBF1 (GEF) BFA->GBF1 Inhibits Retrograde_Transport Retrograde Transport (Golgi to ER) BFA->Retrograde_Transport Arf1_GTP Arf1-GTP (active) GBF1->Arf1_GTP Activates Arf1_GDP Arf1-GDP (inactive) Arf1_GDP->GBF1 COPI COPI Coat Recruitment Arf1_GTP->COPI Vesicle_Formation Vesicle Formation COPI->Vesicle_Formation Golgi_Collapse Golgi Collapse into ER Retrograde_Transport->Golgi_Collapse

Experimental Data: A Quantitative Comparison

The choice between Monensin and Brefeldin A can significantly impact experimental outcomes, particularly in studies involving cytokine secretion and surface marker expression.

ParameterMonensinBrefeldin ACell TypeReference
TNF-α Secretion Inhibition IncompleteCompleteHuman T cells[9]
IFN-γ Secretion Inhibition EffectiveEffectiveMouse Splenocytes[16]
CD69 Surface Expression Not significantly inhibitedBlockedMouse Lymphocytes[14]
CD4 Downregulation (post-stimulation) More pronouncedLess pronouncedHuman Lymphocytes[16]
Cell Viability (18h treatment) LowerHigherHuman Lymphocytes[14]

Experimental Protocols

General Protocol for Intracellular Cytokine Staining using Protein Transport Inhibitors

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.

ICS_Protocol Start Start: Cell Culture Stimulate Stimulate cells (e.g., PMA/Ionomycin) for 1-2 hours Start->Stimulate Add_Inhibitor Add Protein Transport Inhibitor: Monensin (e.g., 2 μM) or Brefeldin A (e.g., 10 μg/mL) Stimulate->Add_Inhibitor Incubate Incubate for an additional 4-6 hours Add_Inhibitor->Incubate Harvest Harvest and wash cells Incubate->Harvest Surface_Stain Stain for surface markers Harvest->Surface_Stain Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain Stain for intracellular cytokines Fix_Perm->Intracellular_Stain Analyze Analyze by Flow Cytometry Intracellular_Stain->Analyze

1. Cell Stimulation:

  • Culture cells to the desired density.

  • Stimulate cells with appropriate agonists (e.g., PMA and ionomycin for T-cell activation) for 1-2 hours at 37°C.[15]

2. Addition of Protein Transport Inhibitor:

  • Prepare stock solutions of Monensin (e.g., in ethanol) and Brefeldin A (e.g., in DMSO).

  • Add the chosen inhibitor to the cell culture at a pre-determined optimal concentration. Commonly used final concentrations are 1-5 µM for Monensin and 5-10 µg/mL for Brefeldin A.[17]

3. Incubation:

  • Continue to incubate the cells for an additional 4-18 hours at 37°C. The shorter incubation times are generally preferred to minimize cytotoxicity.[14]

4. Cell Staining and Analysis:

  • Harvest the cells and wash them with an appropriate buffer (e.g., PBS with 2% FBS).

  • Perform cell surface staining with fluorescently labeled antibodies against surface markers of interest.

  • Fix and permeabilize the cells using a commercially available kit or standard protocols.

  • Perform intracellular staining with fluorescently labeled antibodies against the cytokines of interest.

  • Analyze the stained cells by flow cytometry.

Conclusion

Both Monensin and Brefeldin A are invaluable tools for dissecting the protein secretory pathway. However, their distinct mechanisms of action necessitate careful consideration when choosing an inhibitor for a specific application. Brefeldin A offers a more complete blockade of ER-to-Golgi transport and can be less cytotoxic, making it suitable for a broad range of applications. Monensin, while effective, may exhibit incomplete inhibition of certain proteins and can be more toxic with prolonged exposure. Researchers should consider the specific protein of interest, the cell type, and the duration of the experiment to make an informed decision that best suits their research goals. The provided data and protocols serve as a guide to aid in this selection process and in the design of robust and informative experiments.

References

A Comparative Guide to the Effects of Monensin, a Representative Ionophore Antibiotic, Across Multiple Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative analysis of the biological effects of the ionophore antibiotic monensin across various cancer cell lines. Due to the limited availability of published data on 3-O-Demethylmonensin A (DM-A), this document uses its parent compound, monensin, as a representative molecule. The findings presented here are intended to serve as a strong indicator of the potential effects of DM-A and to provide a framework for its future evaluation.

Introduction

Monensin is a polyether ionophore antibiotic produced by Streptomyces cinnamonensis. It functions by forming complexes with monovalent cations, such as Na+, and transporting them across cellular membranes. This disruption of ion homeostasis leads to a cascade of cellular effects, including the inhibition of intracellular protein transport and modulation of key signaling pathways, ultimately resulting in cytotoxicity in various cancer cell types. This guide summarizes the cytotoxic and anti-migratory effects of monensin on a panel of human cancer cell lines and details the experimental protocols to assess these activities.

Data Presentation: Comparative Effects of Monensin on Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of monensin in different cancer cell lines, demonstrating its cytotoxic and anti-migratory/invasive potential.

Cell LineCancer TypeAssayIC50 (µM)Reference
A375 Human MelanomaCCK-8 Cytotoxicity0.16[1]
Mel-624 Human MelanomaCCK-8 Cytotoxicity0.71[1]
Mel-888 Human MelanomaCCK-8 Cytotoxicity0.12[1]
SH-SY5Y Human NeuroblastomaXTT Cell Viability16[2]
PC-3 (EMT-like) Human Prostate CancerCell Viability0.076[3]
PC-3 (Epithelial) Human Prostate CancerCell Viability2.636[3]
RKO Human Colorectal CancerCrystal Violet Proliferation~2-4 (after 48h)[4]
HCT-116 Human Colorectal CancerCrystal Violet Proliferation~2-4 (after 48h)[4]
SH-SY5Y Human NeuroblastomaMatrigel Invasion~16 (71% inhibition)[2]
SH-SY5Y Human NeuroblastomaWound Healing Migration~8-16[2]
RKO Human Colorectal CancerWound Healing Migration~2-4[4][5]
HCT-116 Human Colorectal CancerWound Healing Migration~2-4[4][5]
Breast Cancer Cells Human Breast CancerTranswell InvasionNot specified[6]

Note on Cell Line Sensitivity: Monensin exhibits selective cytotoxicity, with cancer cell lines showing significantly higher sensitivity compared to non-malignant cell lines. For instance, the IC50 for melanoma cell lines ranged from 0.12 to 0.71 µM, while non-cancerous HEK-293 and SV-HUC-1 cells showed no significant cytotoxicity at these concentrations[1]. Furthermore, cells with an epithelial-to-mesenchymal transition (EMT) phenotype, which is associated with increased metastasis and drug resistance, are particularly sensitive to monensin[3].

Experimental Protocols

This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Monensin (or this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of monensin in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

This assay is used to evaluate the effect of a compound on the migratory and invasive potential of cancer cells.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • Monensin (or this compound)

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet staining solution

  • Microscope

Procedure:

  • Insert Preparation: For the invasion assay, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed. Rehydrate the inserts with serum-free medium.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium containing the desired concentration of monensin. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell insert.

  • Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for an appropriate time (e.g., 24-48 hours) to allow for cell migration or invasion.

  • Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol, and then stain with Crystal Violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope and calculate the average.

This protocol is used to determine the effect of a compound on the phosphorylation status of key proteins in the MEK/ERK signaling pathway.

Materials:

  • Cancer cell lines

  • Monensin (or this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with monensin for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Monensin_MEK_ERK_Pathway Monensin Monensin Ion_Homeostasis Disruption of Na+/H+ Homeostasis Monensin->Ion_Homeostasis Golgi_Stress Golgi Apparatus Stress Ion_Homeostasis->Golgi_Stress MEK_SUMOylation Increased MEK1 SUMOylation Golgi_Stress->MEK_SUMOylation pMEK p-MEK (Inactive) MEK_SUMOylation->pMEK Inhibition pERK p-ERK (Inactive) pMEK->pERK Inhibition Proliferation Cell Proliferation & Invasion pERK->Proliferation Inhibition

Caption: Monensin disrupts ion homeostasis, leading to Golgi stress and increased MEK1 SUMOylation, which in turn inhibits the MEK/ERK signaling pathway, ultimately suppressing cancer cell proliferation and invasion.

Monensin_Experimental_Workflow cluster_invitro In Vitro Assays Cell_Culture Cancer Cell Lines (e.g., A375, SH-SY5Y) Treatment Treat with Monensin/DM-A Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Migration Migration/Invasion Assay (Transwell) Treatment->Migration Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling IC50 Determine IC50 Cytotoxicity->IC50 Phenotype Assess Phenotypic Changes Migration->Phenotype Mechanism Elucidate Mechanism (p-MEK/p-ERK levels) Signaling->Mechanism

Caption: A typical experimental workflow to evaluate the in vitro effects of monensin or its derivatives on cancer cell lines, encompassing cytotoxicity, migration/invasion, and signaling pathway analyses.

References

Establishing a High-Quality Benchmark: 3-O-Demethylmonensin A as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the establishment of a robust and reliable reference standard is a cornerstone of accurate and reproducible quality control. This guide provides a comparative overview of 3-O-Demethylmonensin A as a reference standard for the quality control of Monensin, a critical polyether antibiotic and coccidiostat. We will delve into a comparison with the established Monensin Sodium USP reference standard, present key experimental protocols for its analysis, and visualize the underlying workflows and mechanisms.

The Critical Role of Reference Standards in Monensin Quality Control

Monensin, produced by the fermentation of Streptomyces cinnamonensis, is a mixture of closely related homologues, with Monensin A being the major component. Its efficacy and safety are directly linked to its composition and purity. Therefore, the use of a well-characterized reference standard is paramount in analytical procedures to ensure the identity, strength, quality, and purity of monensin products. A reliable reference standard is indispensable for method validation, calibration of analytical instruments, and routine quality control testing of both the active pharmaceutical ingredient (API) and finished products.[1][2]

This compound is a key related substance of Monensin A. Its availability as a high-purity, well-characterized chemical entity makes it an ideal candidate for use as a reference standard in quality control laboratories.[2] It allows for the accurate identification and quantification of this specific impurity, which is crucial for monitoring the consistency of the manufacturing process and ensuring the final product meets regulatory requirements.

Comparative Analysis of Reference Standards

The suitability of a reference standard is determined by its purity, identity, and the extent of its characterization. While Monensin Sodium USP is the compendial standard, a highly purified and well-characterized standard of a major impurity like this compound offers distinct advantages for specific applications, such as impurity profiling and method validation.

Below is a comparison of the typical characteristics of this compound and Monensin Sodium USP reference standards. The data presented is illustrative and based on typical certificates of analysis.

CharacteristicThis compound Reference StandardMonensin Sodium USP Reference StandardSignificance in Quality Control
Identity Confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR)Confirmed by comparison to an established USP reference standardEnsures the correct molecule is being used for calibration and identification.
Purity (by HPLC) Typically ≥98%Potency defined by USP monograph, typically a mixture of Monensin A, B, and C/D.[3][4]High purity of the impurity standard is critical for accurate quantification of that specific impurity. The USP standard is used to determine the overall potency of the drug substance.
Traceability Traceable to pharmacopeial standards (e.g., USP or EP)[1]Directly traceable to the official USP standard.[5]Establishes a metrological chain to a recognized standard, ensuring consistency and comparability of results across different laboratories.
Certificate of Analysis Provided with each batch, detailing identity, purity, and storage conditions.[1]Provided by USP, specifying the designated potency and usage instructions.[5]A comprehensive CoA is essential for proper use and documentation in a regulated environment.

Experimental Protocols for Quality Control

The accurate analysis of monensin and its related substances relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) with post-column derivatization (PCD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most widely used techniques.

High-Performance Liquid Chromatography with Post-Column Derivatization (HPLC-PCD)

This method is a reliable and widely adopted technique for the quantification of monensin in various matrices.

Principle: Monensin and its related substances are separated on a reversed-phase HPLC column. The eluent is then mixed with a derivatizing reagent (e.g., vanillin in an acidic medium) in a post-column reactor at an elevated temperature.[6] The resulting colored complex is detected by a UV-Vis detector at a specific wavelength.[6]

Typical HPLC-PCD Parameters:

ParameterValue
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm)[7]
Mobile Phase Methanol:Water:Phosphoric Acid[7]
Flow Rate 0.7 mL/min[7]
Post-Column Reagent Vanillin in a mixture of methanol and sulfuric acid.[7]
Reaction Temperature 90 °C[7]
Detection Wavelength 520 nm[6]

Validation Parameters for HPLC-PCD of Monensin:

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99[6]
Accuracy (Recovery) 88.1% - 101.3%[7]
Precision (RSD) ≤ 2.0% for repeatability; higher for intermediate precision and reproducibility.[8][9]
Limit of Quantification (LOQ) Method dependent, can be as low as 100 ng/mL.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it particularly suitable for the analysis of low-level impurities and residues in complex matrices.

Principle: Similar to HPLC, the components are first separated chromatographically. The eluent is then introduced into a mass spectrometer where the molecules are ionized, and specific precursor ions are selected and fragmented. The resulting product ions are detected, providing a high degree of certainty in identification and quantification.

Typical LC-MS/MS Parameters:

ParameterValue
Column C18 reversed-phase
Mobile Phase Acetonitrile and water with a modifier like formic acid.
Ionization Mode Electrospray Ionization (ESI), positive or negative mode.
MS/MS Transitions Specific precursor and product ions for Monensin A and this compound.

Visualizing Workflows and Mechanisms

To better illustrate the processes involved in establishing and utilizing a reference standard, as well as the mechanism of action of monensin, the following diagrams are provided.

G Workflow for Establishing a Reference Standard cluster_0 Synthesis and Purification cluster_1 Characterization and Purity Assessment cluster_2 Documentation and Release a Chemical Synthesis or Isolation b Multi-step Purification (e.g., Chromatography) a->b c Spectroscopic Identification (NMR, MS, IR) b->c d Purity Determination (HPLC, GC) c->d g Certificate of Analysis Generation d->g e Residual Solvent Analysis f Water Content (Karl Fischer) h Assignment of Purity/Potency g->h i Release for Use in QC h->i

Caption: Workflow for establishing a reference standard.

G Monensin's Ionophore Mechanism of Action cluster_1 Cell Membrane Na_out Na+ Monensin Monensin Na_out->Monensin Binds Na+ Na_out->Monensin H_out H+ Monensin->H_out Transports H+ out of cell Monensin->H_out Na_in Na+ Monensin->Na_in Transports Na+ into cell Monensin->Na_in H_in H+ H_in->Monensin Binds H+ H_in->Monensin

Caption: Monensin's ionophore mechanism of action.

Conclusion

The establishment and use of a highly characterized reference standard for this compound is a critical component of a robust quality control strategy for monensin. While the Monensin Sodium USP reference standard is essential for determining overall potency, a dedicated standard for a key impurity allows for more accurate impurity profiling, method validation, and ultimately, a more comprehensive quality assessment of the final product. By employing validated analytical methods such as HPLC-PCD and LC-MS/MS in conjunction with well-defined reference standards, researchers and drug development professionals can ensure the quality, safety, and efficacy of monensin products.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 3-O-Demethylmonensin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-O-Demethylmonensin A. Given that this compound is a derivative of the potent polyether antibiotic Monensin A, it should be handled with extreme caution, adhering to the safety protocols established for its parent compound. Monensin is known to be fatal if swallowed, causes serious eye irritation, may induce allergy or asthma-like symptoms if inhaled, and can cause organ damage through repeated or prolonged exposure[1].

Hazard Identification and Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 1 & 2H300: Fatal if swallowed[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Heart, muscle) through prolonged or repeated exposure[1]
Hazardous to the Aquatic Environment, Long-term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[2]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural, step-by-step guidance for the safe handling of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)

Prior to handling, ensure that the work area is properly equipped with the necessary safety infrastructure.

  • Ventilation: All work with this compound, especially when handling the solid form, must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols[2][3].

  • Eye Wash and Safety Shower: An accessible and functional eye wash station and safety shower must be located in the immediate vicinity of the handling area[2][4].

Required Personal Protective Equipment (PPE):

PPE TypeSpecificationRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) for solids. For solutions, a respirator with organic vapor cartridges may be necessary.To prevent inhalation, which can cause respiratory sensitization[1][3][5].
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and dust, preventing serious eye irritation[2][4][6].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)[7].To prevent skin contact. Contaminated gloves should be disposed of immediately[7].
Body Protection A lab coat or chemical-resistant apron worn over long-sleeved clothing and long pants[6][7].To protect the skin from contamination.
Footwear Closed-toe shoes.To protect feet from spills.
Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, well-ventilated, and locked area, away from incompatible materials such as strong oxidizing agents[3][4].

  • The recommended storage temperature is typically between 2-8°C[2].

Weighing and Solution Preparation
  • Weighing:

    • Perform all weighing operations within a chemical fume hood to minimize the risk of inhalation.

    • Use a dedicated set of weighing tools (spatula, weighing paper) that can be decontaminated or disposed of as hazardous waste.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If the solvent is flammable, ensure there are no ignition sources nearby[6].

Experimental Use
  • Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

  • When using solutions, handle them with the same level of precaution as the solid material.

  • Avoid eating, drinking, or smoking in the laboratory area where the compound is being handled[4].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials that have come into contact with this compound, including unused product, empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.

  • Solid Waste:

    • Collect solid waste (e.g., contaminated gloves, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect liquid waste in a sealed, labeled, and chemical-resistant container.

    • Do not pour this compound solutions down the drain[5].

  • Disposal Method:

    • Arrange for the disposal of all hazardous waste through a licensed professional waste disposal service[5].

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[5].

Emergency Procedures

  • In case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][4].

  • In case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention[4].

  • In case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][4].

  • In case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1][4].

  • Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop up the absorbed material into a labeled hazardous waste container without creating dust[5].

    • Clean the spill area thoroughly.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review SDS and Safety Protocols B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh Solid in Fume Hood C->D E Prepare Solution in Fume Hood D->E F Conduct Experiment E->F G Segregate Contaminated Waste (Solid & Liquid) F->G J Spill Containment & Cleanup F->J If Spill Occurs K First Aid & Medical Attention F->K If Exposure Occurs H Store Waste in Labeled, Sealed Containers G->H I Arrange for Licensed Hazardous Waste Disposal H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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